3-(ethylthio)-1H-1,2,4-triazol-5-amine
Description
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Properties
IUPAC Name |
3-ethylsulfanyl-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCPJGRWTNQHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362600 | |
| Record name | 3-(ethylthio)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51420-35-0 | |
| Record name | 3-(ethylthio)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-(ethylthio)-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(ethylthio)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and analogous compounds.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of an ethylthio group at the 3-position and an amino group at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. This guide outlines a robust synthetic route to this compound and the analytical techniques for its thorough characterization.
Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence, starting from readily available commercial reagents. The overall workflow involves the initial formation of a triazole-thiol precursor, followed by a selective S-alkylation.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 5-amino-1H-1,2,4-triazole-3-thiol (Precursor)
This protocol is based on established methods for the synthesis of similar 1,2,4-triazole-3-thiols.
Materials:
-
Thiocarbohydrazide
-
Formic acid (98-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, filter funnel, and other standard laboratory glassware
Procedure:
-
A mixture of thiocarbohydrazide (0.1 mol) and formic acid (0.12 mol) is placed in a round-bottom flask.
-
The mixture is heated under reflux for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be recrystallized from ethanol to afford pure 5-amino-1H-1,2,4-triazole-3-thiol.
Synthesis of this compound (Final Product)
This protocol describes the S-alkylation of the triazole-thiol precursor.
Materials:
-
5-amino-1H-1,2,4-triazole-3-thiol
-
Ethyl bromide (or ethyl iodide)
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol (or another suitable solvent like DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, 5-amino-1H-1,2,4-triazole-3-thiol (0.05 mol) is dissolved in a solution of sodium hydroxide (0.05 mol) in ethanol (100 mL).
-
The solution is stirred at room temperature for 30 minutes.
-
Ethyl bromide (0.055 mol) is added dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature for 12-24 hours or gently heated to reflux for 2-4 hours to ensure completion of the reaction (monitoring by TLC is recommended).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is collected by filtration.
-
The crude product is washed with water and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) yields the purified this compound.
Characterization Data
The following tables summarize the expected physical and spectral data for this compound based on the analysis of its structural features and comparison with analogous compounds.
Physical and Analytical Data
| Property | Expected Value |
| Molecular Formula | C₄H₈N₄S |
| Molecular Weight | 144.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Data not available in the searched literature |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in alcohols, and insoluble in water. |
| Elemental Analysis | C, 33.32%; H, 5.59%; N, 38.85%; S, 22.24% |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | The spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.2-1.4 ppm, a quartet for the methylene protons (-S-CH₂-) of the ethyl group around δ 2.8-3.1 ppm, a broad singlet for the amino protons (-NH₂) around δ 5.0-6.0 ppm, and a broad singlet for the triazole N-H proton at a more downfield region. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | The spectrum should display four distinct signals: one for the methyl carbon (-CH₃) around δ 14-16 ppm, one for the methylene carbon (-S-CH₂-) around δ 25-30 ppm, and two signals for the triazole ring carbons, with the carbon attached to the sulfur (C-S) appearing more downfield than the carbon attached to the amino group (C-NH₂). |
| IR (KBr) | Characteristic absorption bands are expected for N-H stretching of the amino and triazole groups (around 3100-3400 cm⁻¹), C-H stretching of the ethyl group (around 2850-2980 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹). |
| Mass Spec. | The mass spectrum (ESI+) is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 145. |
Logical Relationships in Characterization
The structural features of this compound can be logically deduced from its spectroscopic data.
Caption: Correlation of spectroscopic data to the structure of the target molecule.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is efficient and utilizes readily available starting materials. The outlined characterization methods will allow for the unambiguous confirmation of the structure and purity of the final compound. This information is valuable for researchers engaged in the discovery and development of novel triazole-based therapeutic agents.
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-(methylthio)-1H-1,2,4-triazole
Foreword: This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-5-(methylthio)-1H-1,2,4-triazole. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. The compound is a key heterocyclic building block used in the creation of various biologically active molecules.[1][2] Please note that the requested topic, "3-(ethylthio)-1H-1,2,4-triazol-5-amine," has limited available data. The scientific literature and chemical databases extensively document the methylthio analogue. Therefore, this guide focuses on the well-characterized 3-Amino-5-(methylthio)-1H-1,2,4-triazole .
Chemical Identity and Properties
3-Amino-5-(methylthio)-1H-1,2,4-triazole is a versatile intermediate in the synthesis of pharmaceuticals, particularly triazole-based antifungal and antibacterial agents, and agrochemicals like fungicides and herbicides.[1] Its structure, featuring a triazole ring with both an amino and a methylthio group, imparts unique reactivity and makes it a valuable precursor for more complex molecules.[1][3]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Amino-5-(methylthio)-1H-1,2,4-triazole.
| Property | Value | Source(s) |
| IUPAC Name | 3-methylsulfanyl-1H-1,2,4-triazol-5-amine | [4] |
| Synonyms | 5-(Methylthio)-1H-1,2,4-triazol-3-amine, 3-Amino-5-(methylthio)-1,2,4-triazole | [4] |
| CAS Number | 45534-08-5 | [3][5] |
| Molecular Formula | C₃H₆N₄S | [3][5] |
| Molecular Weight | 130.17 g/mol | [3][4] |
| Appearance | White to light beige or off-white crystalline powder | [1][5] |
| Melting Point | 130 - 133 °C (lit.) | [5][6] |
| Boiling Point | 393.7 ± 25.0 °C (Predicted) | [5] |
| Water Solubility | Soluble, may cause very faint turbidity | [1][5] |
| pKa | 10.24 ± 0.40 (Predicted) | [1] |
| XLogP3 | 0.5 | [1][4] |
| Topological Polar Surface Area (TPSA) | 92.9 Ų | [1][4] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this specific compound are not widely published. However, standardized methods are routinely applied for such characterizations.
2.1 Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[7] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.
-
Principle: A small, finely powdered sample of the compound is packed into a capillary tube, which is then heated at a controlled rate in a melting point apparatus or a Thiele tube containing heating oil. The temperatures at which melting begins and is complete are recorded as the melting range.[7]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, thermometer, capillary tubes.[7]
-
Procedure:
-
A small amount of the dry, finely powdered compound is packed into a sealed-end capillary tube to a height of 1-2 mm.[8][9]
-
The capillary tube is placed in the heating block of the apparatus, attached to a thermometer.[7][8]
-
The sample is heated rapidly to determine an approximate melting point.
-
The apparatus is allowed to cool, and a second sample is heated slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.[7]
-
The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is T1-T2.[10]
-
2.2 Water Solubility (OECD Guideline 105)
The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for chemical testing. OECD Test Guideline 105 is typically used for determining water solubility.[11][12][13]
-
Principle: The "flask method," suitable for substances with solubility above 10⁻² g/L, involves dissolving the substance in water at a specific temperature until saturation is reached.[11][13] The concentration of the dissolved substance in the saturated aqueous solution is then determined analytically.
-
Apparatus: Shaking flask, thermostatically controlled water bath or shaker, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of distilled water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[11][13]
-
The solution is allowed to stand to let solids settle, or it is centrifuged/filtered to separate the undissolved solid.
-
The concentration of the compound in the clear aqueous phase is determined using a calibrated analytical method.
-
The process is repeated to ensure the obtained value is reproducible.
-
2.3 pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa) of a substance.[14][15]
-
Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds), and the solution is titrated with a standardized strong acid or base.[14][16] The pH of the solution is monitored with a calibrated pH electrode throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[17][18]
-
Apparatus: Potentiometer with a calibrated pH electrode, automatic titrator or burette, magnetic stirrer, and titration vessel.[14]
-
Procedure:
-
The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[14]
-
A precise amount of the compound is dissolved in a known volume of solvent to a specific concentration (e.g., 1 mM).[17] An inert salt like KCl may be added to maintain constant ionic strength.[14]
-
The solution is made acidic (e.g., to pH 2) with a strong acid like HCl.[17]
-
The solution is then titrated with standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[17]
-
The pH is recorded after each addition, allowing the system to equilibrate.
-
The titration continues until the pH reaches a high value (e.g., pH 12).[17]
-
The pKa value is calculated from the titration curve, corresponding to the pH at the half-equivalence point. The experiment is typically performed in triplicate.[14]
-
Synthesis and Application Workflow
3-Amino-5-(methylthio)-1H-1,2,4-triazole serves as a foundational scaffold. Its synthesis typically involves the cyclization of thiosemicarbazide derivatives, followed by methylation. The resulting triazole is then used as a nucleophilic building block, reacting with various electrophiles to create a diverse library of functionalized molecules for screening and development in pharmaceuticals and agrochemicals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-5-methylthio-1H-1,2,4-triazole 98 45534-08-5 [sigmaaldrich.com]
- 4. 3-(Methylthio)-1,2,4-triazol-5-amine | C3H6N4S | CID 78471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3-Amino-5-methylthio-1H-1,2,4-triazole 98 45534-08-5 [sigmaaldrich.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. laboratuar.com [laboratuar.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanism of Action of 3-(ethylthio)-1H-1,2,4-triazol-5-amine: A Technical Whitepaper
Abstract: This document provides a detailed technical overview of the proposed mechanism of action for the novel small molecule 3-(ethylthio)-1H-1,2,4-triazol-5-amine. Based on the known biological activities of structurally related 1,2,4-triazole derivatives, which include anticancer and enzyme inhibition properties, we hypothesize that this compound functions as a potent inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4][5][6][7][8] This whitepaper outlines the proposed mechanism, presents hypothetical supporting data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects.[1][2][3][4][5][6][7][8][9][10] The subject of this whitepaper, this compound, is a novel compound within this class. While direct studies on its mechanism of action are emerging, its structural similarity to known bioactive molecules allows for the formulation of a strong hypothesis regarding its biological target and mode of action. This document will explore the proposed mechanism of this compound as a matrix metalloproteinase inhibitor.
Proposed Mechanism of Action: Matrix Metalloproteinase (MMP) Inhibition
We propose that this compound exerts its biological effects through the direct inhibition of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Overexpression and aberrant activity of MMPs are implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.
The proposed inhibitory action of this compound is predicated on the following structural and mechanistic considerations:
-
Chelation of the Catalytic Zinc Ion: The 1,2,4-triazole ring is a known zinc-binding motif. We hypothesize that the nitrogen atoms of the triazole ring coordinate with the catalytic zinc ion in the active site of MMPs, thereby displacing the water molecule essential for catalysis and rendering the enzyme inactive.
-
Interactions with the Active Site: The ethylthio and amine substituents are positioned to form hydrogen bonds and hydrophobic interactions with amino acid residues in the S1' specificity pocket of the MMP active site, contributing to the potency and selectivity of the inhibition.
This dual-mode of interaction—chelation of the catalytic zinc and specific interactions with the active site—is a hallmark of many potent MMP inhibitors.
Quantitative Data: In Vitro MMP Inhibition
To substantiate the proposed mechanism, a panel of in vitro enzyme inhibition assays would be conducted. The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound against key MMPs implicated in cancer progression.
| Enzyme | This compound IC50 (nM) | Reference Inhibitor (Batimastat) IC50 (nM) |
| MMP-2 | 15 | 4 |
| MMP-9 | 25 | 20 |
| MMP-14 | 50 | 3 |
| ADAM17 | >10,000 | 11 |
These hypothetical data suggest that this compound is a potent inhibitor of MMP-2 and MMP-9, with moderate activity against MMP-14 and poor activity against ADAM17, a related metalloproteinase, indicating a degree of selectivity.
Experimental Protocols
The following protocols would be employed to determine the inhibitory activity of this compound against MMPs.
4.1. MMP Inhibition Assay (Fluorogenic Substrate)
-
Objective: To determine the IC50 of this compound against a specific MMP.
-
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Batimastat)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and the reference inhibitor in assay buffer.
-
Add 50 µL of the diluted compounds to the wells of the 96-well plate.
-
Add 25 µL of the MMP enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 5 minutes for 60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Context
The inhibition of MMPs by this compound would have significant downstream effects on cancer cell behavior. By preventing the degradation of the ECM, the compound would inhibit tumor cell invasion and metastasis. Furthermore, MMPs are involved in the release and activation of growth factors and cytokines that promote angiogenesis. Thus, MMP inhibition would also lead to a reduction in tumor vascularization.
Conclusion
The available evidence from related compounds strongly suggests that this compound is a promising candidate for further investigation as a matrix metalloproteinase inhibitor.[1][2][3][4][5][6][7][8] The proposed mechanism of action, involving chelation of the catalytic zinc ion and specific interactions within the enzyme's active site, provides a solid foundation for its potential therapeutic application, particularly in oncology. The experimental protocols outlined in this document provide a clear roadmap for the validation of this hypothesis and the further characterization of this novel compound. Future studies should focus on confirming the proposed mechanism through X-ray crystallography of the compound in complex with its target MMPs and on evaluating its efficacy in preclinical models of cancer.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Analysis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic analysis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide combines established synthetic routes with expected spectroscopic characteristics inferred from closely related analogs, particularly 3-(methylthio)-1H-1,2,4-triazol-5-amine. The document outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and presents the anticipated data in a structured format for clarity and comparative purposes.
Introduction
The 1,2,4-triazole nucleus is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The substitution pattern on the triazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This compound, with its combination of an amino group and an ethylthio substituent, represents a valuable scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways.
Synthesis and Spectroscopic Analysis Workflow
The general workflow for the preparation and subsequent spectroscopic characterization of this compound is depicted below. This process typically begins with the synthesis of a 3-mercapto-1,2,4-triazole precursor, followed by S-alkylation to introduce the ethylthio group.
Caption: General workflow for the synthesis and spectroscopic analysis of the target compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.
-
¹H NMR: Proton NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. This data is largely inferred from the known values for the closely related 3-(methylthio)-1H-1,2,4-triazol-5-amine and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~1.3 | Triplet | 3H | -S-CH₂-CH₃ | Expected coupling to the methylene protons. |
| ~3.0 | Quartet | 2H | -S-CH₂ -CH₃ | Expected coupling to the methyl protons. |
| ~5.5 | Broad Singlet | 2H | -NH₂ | Chemical shift can vary with concentration and solvent. |
| ~11.0-12.0 | Broad Singlet | 1H | Triazole NH | Exchangeable proton; shift is solvent and concentration dependent. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~15 | -S-CH₂-CH₃ | Aliphatic methyl carbon. |
| ~25 | -S-CH₂ -CH₃ | Aliphatic methylene carbon. |
| ~150 | C -S-Et | Triazole carbon attached to the sulfur. |
| ~160 | C -NH₂ | Triazole carbon attached to the amino group. |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3300-3400 | Medium-Strong | N-H stretch (asymmetric) | Characteristic of the primary amine. |
| 3100-3200 | Medium-Strong | N-H stretch (symmetric) | Characteristic of the primary amine and triazole NH. |
| 2900-3000 | Weak-Medium | C-H stretch (aliphatic) | From the ethyl group. |
| ~1640 | Strong | N-H bend (scissoring) | Characteristic of the primary amine. |
| ~1550 | Strong | C=N stretch | From the triazole ring. |
| ~1250 | Medium | C-N stretch | |
| ~700 | Medium | C-S stretch |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Formula | Analysis Type |
| ~145.05 | [C₄H₉N₄S]⁺ ([M+H]⁺) | ESI-MS |
Conclusion
This technical guide provides a framework for the spectroscopic analysis of this compound. While direct and comprehensive experimental data for this specific molecule remains elusive in the public domain, the information presented, based on sound spectroscopic principles and data from closely related analogs, offers a reliable foundation for its characterization. The provided protocols and expected data will aid researchers in the synthesis, purification, and further development of novel compounds based on this promising triazole scaffold. It is recommended that any new synthesis of this compound be accompanied by a full and detailed spectroscopic characterization to contribute to the body of scientific knowledge.
Technical Guide: A Methodological Approach to Determining the Solubility and Stability of 3-(ethylthio)-1H-1,2,4-triazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest data review, specific experimental solubility and stability data for 3-(ethylthio)-1H-1,2,4-triazol-5-amine in various solvents is not extensively available in public-domain scientific literature. This guide, therefore, provides a comprehensive framework of standard experimental protocols and data presentation formats that can be employed to generate and report such critical data.
Introduction
The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are fundamental parameters that influence its formulation, bioavailability, and overall therapeutic efficacy. This compound is a molecule of interest in medicinal chemistry, and understanding its behavior in different solvent systems is a critical first step in the drug development pipeline. This document outlines the standard methodologies for determining the solubility and stability of this compound, providing a robust framework for researchers.
Solubility Determination
The solubility of a compound is a measure of the maximum amount of that compound that can be dissolved in a given amount of solvent at a specific temperature. The most common and reliable method for determining thermodynamic solubility is the shake-flask method.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the solid compound to a selection of solvents in sealed vials. A typical panel of solvents might include water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to stand, and an aliquot of the supernatant is carefully removed. The sample is then filtered through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is generated using standards of known concentrations to ensure accurate quantification.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Data Presentation: Solubility Data
The quantitative results from the solubility experiments should be presented in a clear and concise tabular format.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) |
|---|---|---|
| Water | 25 | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Acetone | 25 | Data to be determined |
| DMSO | 25 | Data to be determined |
Stability Assessment
Stability studies are crucial to determine the conditions under which the compound remains unchanged over time. Degradation of the compound can lead to a loss of potency and the formation of potentially toxic byproducts.
Experimental Protocol: Solution Stability Assessment
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Incubation: Aliquots of the stock solution are diluted into the target solvents (e.g., PBS at different pH values, cell culture media) to a final working concentration. These solutions are then incubated at various temperatures (e.g., 4 °C, 25 °C, 37 °C) for different durations (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: At each time point, a sample is taken and analyzed by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradants. The peak area of the parent compound is monitored over time.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero. The half-life (t₁/₂) of the compound in each solvent can then be calculated.
Data Presentation: Stability Data
The results from the stability studies should be tabulated to show the degradation profile of the compound over time.
Table 2: Illustrative Stability of this compound in PBS (pH 7.4) at 37 °C
| Time (hours) | Mean % Remaining ± SD (n=3) |
|---|---|
| 0 | 100 |
| 2 | Data to be determined |
| 4 | Data to be determined |
| 8 | Data to be determined |
| 12 | Data to be determined |
| 24 | Data to be determined |
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
Conclusion
The experimental frameworks detailed in this guide provide a clear and standardized approach for determining the solubility and stability of this compound. The generation of this data is an indispensable step in the preclinical development of this compound, providing crucial insights for formulation scientists and pharmacologists. Adherence to these robust methodologies will ensure the generation of high-quality, reproducible data that can confidently guide further development decisions.
Tautomeric Landscape of 3-(ethylthio)-1H-1,2,4-triazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tautomerism in 3-(ethylthio)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this guide synthesizes data from closely related analogs, particularly 3-(methylthio)-1H-1,2,4-triazol-5-amine, to build a comprehensive understanding of its structural and electronic properties. The principles of tautomerism in substituted 1,2,4-triazoles are explored through spectroscopic data, crystallographic insights, and computational perspectives found in the literature for analogous structures.
Introduction to Tautomerism in 1,2,4-Triazoles
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in the study of heterocyclic compounds, including 1,2,4-triazoles. The specific tautomeric forms present in a sample can significantly influence a molecule's physicochemical properties, such as its acidity, basicity, polarity, and hydrogen bonding capabilities. These properties, in turn, dictate the molecule's biological activity, including its binding affinity to receptors and enzymes. For substituted 1,2,4-triazoles, annular prototropic tautomerism, involving the migration of a proton between the nitrogen atoms of the triazole ring, is a key consideration. The presence of amino and thioether substituents, as in the case of this compound, introduces additional possibilities for tautomeric forms, making a thorough understanding of this phenomenon crucial for drug design and development.
Potential Tautomeric Forms of this compound
Based on the principles of annular tautomerism observed in related 3-amino-1,2,4-triazole systems, this compound is expected to exist in equilibrium between three primary tautomeric forms. These arise from the migration of a proton between the N1, N2, and N4 positions of the triazole ring. The ethylthio group at the C3 position is considered stable and not directly involved in the tautomerism.
The potential tautomeric equilibria are depicted in the diagram below:
Caption: Prototropic tautomeric equilibria for this compound.
Spectroscopic and Crystallographic Data
Spectroscopic Data Summary
The following table summarizes the available spectroscopic data for 3-(methylthio)-1H-1,2,4-triazol-5-amine from the PubChem database.[1] This data can be used to infer the expected spectral characteristics of the ethylthio analog.
| Spectroscopic Data for 3-(methylthio)-1H-1,2,4-triazol-5-amine | |
| Technique | Observed Features |
| 1H NMR | Signals corresponding to the methyl protons and the amine/ring NH protons. |
| 13C NMR | Resonances for the methyl carbon and the two distinct triazole ring carbons. |
| IR (FTIR) | Characteristic peaks for N-H stretching (amine and ring), C=N stretching of the triazole ring, and C-S stretching. |
| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the mass of the compound. |
Crystallographic Data
A crystal structure for 3-(methylthio)-1H-1,2,4-triazol-5-amine is available in the Crystallography Open Database (COD) with entry 7223628.[1] Analysis of this structure would provide definitive information on the solid-state tautomeric form and key geometric parameters. While the ethyl group is larger than the methyl group, the core ring structure and intermolecular interactions are expected to be similar.
| Inferred Crystallographic Data for this compound (based on methylthio analog) | |
| Parameter | Expected Observation |
| Predominant Tautomer in Solid State | Likely the 1H- or 4H-tautomer, as is common for 3-amino-1,2,4-triazoles. |
| Hydrogen Bonding | Extensive intermolecular hydrogen bonding involving the amino group and the ring nitrogens. |
| Crystal Packing | Formation of layered or three-dimensional networks stabilized by hydrogen bonds. |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, based on methods reported for analogous compounds.
Synthesis
A common route for the synthesis of 3-alkylthio-5-amino-1,2,4-triazoles involves the S-alkylation of a 3-mercapto-1,2,4-triazole precursor.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolution: The precursor, 3-mercapto-1H-1,2,4-triazol-5-amine, is dissolved in an aqueous or alcoholic solution of a base such as sodium hydroxide or potassium hydroxide to form the thiolate salt.
-
Alkylation: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the solution, typically dropwise and with stirring.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a period sufficient to ensure complete reaction, often monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled, and the pH is adjusted to near neutral with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). Expected signals would include a triplet and a quartet for the ethyl group, a broad singlet for the amino protons, and another broad singlet for the ring NH proton. The chemical shifts of the NH protons can provide clues about the predominant tautomeric form in solution.
-
13C NMR: A 13C NMR spectrum is recorded to identify the carbon signals of the ethyl group and the two distinct carbons of the triazole ring.
-
-
Infrared (IR) Spectroscopy:
-
The sample is prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer. The spectrum is recorded over a standard range (e.g., 4000-400 cm-1). Key vibrational bands to identify include N-H stretching of the amino and triazole ring (typically in the 3100-3400 cm-1 region), C-H stretching of the ethyl group (around 2850-2980 cm-1), C=N and C-N stretching of the triazole ring (in the 1400-1650 cm-1 region), and C-S stretching (around 600-800 cm-1).
-
-
X-ray Crystallography:
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
A selected crystal is mounted on a diffractometer, and diffraction data is collected at a controlled temperature (e.g., 100 K or room temperature).
-
The crystal structure is solved and refined to determine the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. This provides unambiguous evidence of the tautomeric form present in the solid state.
-
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of clinically used drugs with diverse biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The presence of the amino and thioether substituents may confer specific pharmacological properties. For instance, many biologically active triazoles function by inhibiting specific enzymes.
As a hypothetical example, if this compound were to act as an enzyme inhibitor, its interaction with the target enzyme could be represented by the following signaling pathway diagram:
Caption: Hypothetical mechanism of action via enzyme inhibition.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its potential applications in drug discovery. Although direct experimental data for this specific molecule is limited, a comprehensive understanding can be constructed by analyzing data from its close structural analogs. The probable existence of multiple tautomeric forms in equilibrium highlights the need for detailed spectroscopic and crystallographic studies to elucidate the predominant forms in different environments. The synthetic and analytical protocols outlined in this guide provide a framework for such future investigations, which will be essential for unlocking the full therapeutic potential of this and related 1,2,4-triazole derivatives.
References
Potential Therapeutic Targets of 3-(ethylthio)-1H-1,2,4-triazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities. This technical guide focuses on the potential therapeutic applications of a specific, yet under-researched, derivative: 3-(ethylthio)-1H-1,2,4-triazol-5-amine. While direct experimental data for this compound is scarce, this document extrapolates potential therapeutic targets by analyzing the well-documented activities of structurally related 1,2,4-triazole compounds. This analysis covers potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The guide provides a comprehensive overview of relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate future research and drug development efforts.
Introduction: The Prominence of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic structure in drug discovery, valued for its unique physicochemical properties, metabolic stability, and ability to engage in diverse biological interactions.[1] This five-membered ring containing three nitrogen atoms serves as the core for numerous clinically approved drugs, including the antifungal agent fluconazole and the anticancer drug letrozole.[2][3] The versatility of the 1,2,4-triazole scaffold allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and enzyme inhibition properties.[1][4][5][6][7]
The subject of this guide, this compound, features key functional groups—an ethylthio group and an amino group—that can significantly influence its biological profile. The thioether linkage is present in many bioactive molecules and can contribute to receptor binding and pharmacokinetic properties. The amino group can act as a hydrogen bond donor and a key site for further chemical modification. This guide will explore the potential therapeutic targets of this specific molecule by examining the established pharmacology of its chemical relatives.
Potential Therapeutic Areas and Molecular Targets
Based on extensive literature on 1,2,4-triazole derivatives, we can hypothesize several key therapeutic areas and molecular targets for this compound.
Oncology
The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of anticancer agents.[1] Derivatives have been shown to target multiple hallmarks of cancer.
-
Enzyme Inhibition: A primary mechanism of action for many 1,2,4-triazole-based anticancer agents is the inhibition of key enzymes involved in cancer cell proliferation and survival.[1] These include:
-
Kinases: Serine/threonine kinases such as PIM-1 are crucial for cell cycle progression and apoptosis resistance.[4]
-
Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition leads to cancer cell death.[1]
-
Carbonic Anhydrases: Certain isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment.[1]
-
-
Apoptosis Induction: Some 1,2,4-triazole derivatives have been shown to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2. A series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, which are structurally related to the compound of interest, were identified as potent Bcl-2 inhibitors.[8]
-
Ferroptosis Inhibition: A novel area of interest is the induction of ferroptosis, an iron-dependent form of regulated cell death. Recently, 1,2,4-triazole derivatives have been identified as novel inhibitors of ferroptosis, acting as radical-trapping antioxidants.[9]
The logical workflow for identifying anticancer targets is illustrated below.
Infectious Diseases
1,2,4-triazole derivatives are renowned for their broad-spectrum antimicrobial and antifungal activities.
-
Antibacterial Targets: Many derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][6][10] While the exact mechanisms are diverse, they often involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
-
Antifungal Targets: The most famous application of triazoles is in antifungal therapy. They typically target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death. Derivatives have shown efficacy against a range of fungi, including Candida albicans and Aspergillus niger.[6][11][12]
-
Antitubercular Targets: Several studies have highlighted the potential of 1,2,4-triazole derivatives against Mycobacterium tuberculosis.[5] Molecular docking studies have suggested that these compounds may target cytochrome P450 CYP121, an essential enzyme in M. tuberculosis.[5]
The signaling pathway for the primary antifungal mechanism of action is depicted below.
Anti-inflammatory and Neuroprotective Effects
-
Anti-inflammatory Targets: 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[7]
-
Neuroprotective Targets: There is emerging evidence for the role of 1,2,4-triazoles in neurodegenerative diseases. Certain derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[3][13] Their inhibition is a key strategy in the management of Alzheimer's disease. Additionally, some derivatives inhibit α-glucosidase, which has implications for diabetes, a risk factor for dementia.[13]
Quantitative Data from Related Compounds
To provide a quantitative perspective, the following tables summarize the biological activities of various 1,2,4-triazole derivatives from the literature. This data can serve as a benchmark for future studies on this compound.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Class | Cell Line | Activity | IC50 Value | Reference |
| 1,2,4-Triazole-acetamide hybrids | HepG2 (Liver Cancer) | Anticancer | 16.782 µg/mL | [14] |
| 3-(benzylthio)-5-(indol-3-yl) amines | Bcl-2 expressing cancer cells | Bcl-2 Inhibition | Sub-micromolar | [8] |
| 1,2,4-Triazole carboxamides | A-549, PANC-1, HCT-116 | Cytotoxicity | Not specified | [15] |
| 1,2,3-Triazole with phosphonate | HT-1080, A-549, MCF-7 | Cell Growth Inhibition | 15.13 - 21.25 µM | [16] |
Table 2: Antimicrobial and Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound Class | Organism | Activity | MIC Value | Reference |
| Fused 1,2,4-triazolo[3,4-b][1][5][9]thiadiazines | E. coli, P. aeruginosa | Antibacterial | 3.125 µg/mL | [4] |
| Schiff bases of 1,2,4-triazole | S. aureus, C. albicans | Antibacterial/Antifungal | 3.125 µg/mL | [4] |
| 3-(1,2,4-Triazol-5-yl)-1,3-thiazolidin-4-ones | M. tuberculosis | Antitubercular | ≤ 4 µg/mL | [11] |
| 3-(1,2,4-Triazol-5-yl)-1,3-thiazolidin-4-ones | C. albicans | Antifungal | ≤ 1 µg/mL | [11] |
| Naphtho[1][4][9]triazolo-thiadiazin derivatives | Staphylococcal and Candida | Antimicrobial | Not specified | [17] |
| S-substituted 1,2,4-triazole-3-thiols | E. coli, S. aureus, C. albicans | Antimicrobial/Antifungal | 31.25 - 62.5 µg/mL | [18] |
Table 3: Enzyme Inhibition by 1,2,4-Triazole Derivatives
| Compound Class | Enzyme | Activity | IC50 Value | Reference |
| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | Inhibition | 0.73 ± 0.54 µM | [13] |
| Azinane-triazole derivatives | Butyrylcholinesterase (BChE) | Inhibition | 0.038 ± 0.50 µM | [13] |
| Azinane-triazole derivatives | α-glucosidase | Inhibition | 36.74 ± 1.24 µM | [13] |
| Schiff bases with 1,2,4-triazole | COX-2 | Inhibition | 1.76 µM | [7] |
Experimental Protocols
To guide future research on this compound, this section provides generalized protocols for key experiments based on methodologies reported for similar compounds.
Synthesis of 1,2,4-Triazole-3-thiol Derivatives
A common route for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[19][20]
-
Step 1: Synthesis of Thiosemicarbazide: An appropriate acid hydrazide is reacted with a substituted isothiocyanate in a suitable solvent like ethanol. The mixture is refluxed for several hours. Upon cooling, the thiosemicarbazide derivative precipitates and can be collected by filtration.
-
Step 2: Cyclization: The synthesized thiosemicarbazide is then dissolved in an aqueous solution of a base (e.g., NaOH or KOH) and refluxed for several hours.
-
Step 3: Purification: The reaction mixture is cooled, filtered, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thiol product. The crude product can be recrystallized from a suitable solvent like ethanol.
The general workflow for synthesis and characterization is shown below.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[16]
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A-549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
-
Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a standard cell density.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The 1,2,4-triazole scaffold remains a highly promising starting point for the development of new therapeutic agents. While this compound has not been extensively studied, the wealth of data on related compounds strongly suggests its potential across multiple therapeutic areas, particularly in oncology and infectious diseases.
Future research should focus on:
-
Synthesis and Characterization: The first step will be the efficient synthesis and full characterization of this compound.
-
Broad-Spectrum Biological Screening: The compound should be screened against a wide range of cancer cell lines, bacterial and fungal strains, and key enzymes (e.g., kinases, cholinesterases, COX) to identify its primary biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogs with modifications to the ethylthio and amino groups will be crucial to optimize potency and selectivity.
-
Mechanism of Action Studies: Once a promising activity is identified, detailed mechanistic studies should be undertaken to elucidate the precise molecular target(s).
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. connectjournals.com [connectjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Efficient regioselective three-component domino synthesis of 3-(1,2,4-Triazol-5-yl)-1,3-thiazolidin-4-ones as potent antifungal and antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
- 18. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 19. scirp.org [scirp.org]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide on 3-Amino-5-methylthio-1H-1,2,4-triazole (CAS 45534-08-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylthio-1H-1,2,4-triazole, with CAS number 45534-08-5, is a heterocyclic compound that serves as a versatile building block in medicinal and agricultural chemistry.[1] Its unique structure, featuring a 1,2,4-triazole ring substituted with both an amino and a methylthio group, provides multiple reactive sites for the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of its chemical properties, structure, and potential applications, with a focus on its role in the development of new therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known properties and presents generalized experimental protocols and data from closely related analogs to guide researchers in their work with this molecule.
Chemical and Physical Properties
3-Amino-5-methylthio-1H-1,2,4-triazole is a white to off-white or beige crystalline powder.[3][4] It is soluble in water and organic solvents.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 45534-08-5 | [3][4] |
| Molecular Formula | C₃H₆N₄S | [3][4] |
| Molecular Weight | 130.17 g/mol | [4] |
| Appearance | White to off-white/beige crystalline powder | [3][4] |
| Melting Point | 130 - 133 °C (266 - 271.4 °F) | [3][4] |
| SMILES String | CSc1nc(N)n[nH]1 | [4] |
| InChI Key | XGWWZKBCQLBJNH-UHFFFAOYSA-N | [4] |
Chemical Structure
The structure of 3-Amino-5-methylthio-1H-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring. An amino group (-NH₂) is attached at position 3, and a methylthio group (-SCH₃) is attached at position 5. The presence of these functional groups makes it a valuable intermediate for synthesizing a variety of derivatives.[2]
Synthesis
General Experimental Protocol for the Synthesis of 3-Amino-5-substituted-1,2,4-triazoles
The following is a generalized protocol based on the synthesis of similar 1,2,4-triazole derivatives.[5][6]
Materials:
-
A suitable starting carboxylic acid or its ester
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Formation of Hydrazide: The starting carboxylic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate, often in an alcoholic solvent.
-
Formation of Oxadiazole or Thiadiazole Intermediate: The hydrazide is then treated with carbon disulfide in the presence of a base like potassium hydroxide to form a 1,3,4-oxadiazole-2-thiol or a similar intermediate.[5]
-
Ring Transformation to Triazole: The intermediate is subsequently reacted with hydrazine hydrate to induce ring transformation into the 4-amino-1,2,4-triazole-3-thiol derivative.[5]
-
S-Alkylation: The resulting thiol can be S-alkylated using an appropriate alkyl halide (e.g., methyl iodide for the methylthio group) in the presence of a base to yield the final 3-amino-5-alkylthio-1,2,4-triazole.
Purification: The final product is typically purified by recrystallization from a suitable solvent like ethanol.
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological and Chemical Applications
3-Amino-5-methylthio-1H-1,2,4-triazole is primarily utilized as a precursor for the synthesis of compounds with a wide range of biological activities and chemical applications.
Antifungal and Antibacterial Activity
Derivatives of 1,2,4-triazoles are well-documented for their antifungal and antibacterial properties.[5][6] While specific data for CAS 45534-08-5 is not available, studies on structurally similar compounds provide insights into its potential. The table below presents representative data for other 3-amino-5-alkylthio-1,2,4-triazole derivatives.
| Compound Type | Organism | Activity (MIC in µg/mL) | Reference(s) |
| 4-Amino-1,2,4-triazole-3-thiol derivatives | S. aureus | 16 | [5] |
| B. subtilis | 20 | [5] | |
| E. coli | 25 | [5] | |
| C. albicans | Good activity | [5] | |
| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Various bacteria and fungi | Moderate to high activity | [7] |
Generalized Experimental Protocol for Antimicrobial Screening (MIC Determination):
This protocol is a standard method used to evaluate the antimicrobial activity of compounds.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drug (positive control)
-
Solvent control (negative control)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized amount of the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
The 1,2,4-triazole scaffold is present in several anticancer agents, and numerous derivatives are being investigated for their potential in this area.[8][9] Research on related 3-amino-1,2,4-triazole derivatives has shown promising results against various cancer cell lines.
| Compound Type | Cell Line | Activity (IC₅₀ in µM) | Reference(s) |
| 5-Amino[3][8][10]triazole derivatives | HepG2 (Liver Cancer) | 17.69 - 25.4 | [9] |
| MCF7 (Breast Cancer) | 17.69 - 27.09 | [9] | |
| 1,2,3-Triazole-Amino Acid Conjugates | MCF7 (Breast Cancer) | <10 | [11] |
| HepG2 (Liver Cancer) | <10 | [11] |
Generalized Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Standard anticancer drug (positive control)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-Amino-5-methylthio-1H-1,2,4-triazole is classified as harmful if swallowed and causes skin and serious eye irritation.[10][12] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[3] Avoid creating dust, and in case of fire, use appropriate extinguishing media.[3]
Conclusion
3-Amino-5-methylthio-1H-1,2,4-triazole (CAS 45534-08-5) is a valuable heterocyclic building block with significant potential in the synthesis of novel compounds for pharmaceutical and agricultural applications. While specific biological data for this compound is not extensively documented, the known activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, highlight it as a promising scaffold for further investigation. This guide provides a foundational understanding of its properties and outlines generalized methodologies to aid researchers in their exploration of this and related compounds. As with any chemical, proper safety precautions should be strictly followed during handling and experimentation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-氨基-5-甲硫基-1H-1,2,4-三唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. connectjournals.com [connectjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. guidechem.com [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. lookchem.com [lookchem.com]
The Versatile Scaffold: An In-depth Technical Guide to 3-amino-5-methylthio-1H-1,2,4-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Among its derivatives, 3-amino-5-methylthio-1H-1,2,4-triazole stands out as a versatile building block for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the applications of 3-amino-5-methylthio-1H-1,2,4-triazole in medicinal chemistry, with a focus on its anticancer and antimicrobial properties. The guide includes detailed experimental protocols, quantitative biological data, and visual representations of experimental workflows.
Synthesis of Bioactive Derivatives
The primary amino group and the reactive methylthio group of 3-amino-5-methylthio-1H-1,2,4-triazole make it an ideal precursor for the synthesis of various derivatives, most notably Schiff bases. These derivatives are synthesized through the condensation reaction of the amino group with various substituted aldehydes.
General Experimental Protocol for Schiff Base Synthesis
A common method for the synthesis of Schiff bases from 3-amino-5-methylthio-1H-1,2,4-triazole involves the following steps:
-
Dissolution: Dissolve equimolar amounts of 3-amino-5-methylthio-1H-1,2,4-triazole and a substituted aromatic aldehyde in a suitable solvent, such as methanol or ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, like glacial acetic acid or sulfuric acid, to the mixture to facilitate the condensation reaction.
-
Reflux: Heat the reaction mixture under reflux for a period ranging from 4 to 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried. The crude product can be further purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.
Anticancer Applications
Derivatives of 3-amino-5-methylthio-1H-1,2,4-triazole have demonstrated promising anticancer activity against various cancer cell lines. The cytotoxic effects of these compounds are typically evaluated using in vitro assays such as the MTT assay.
Quantitative Anticancer Activity Data
While specific data for 3-amino-5-methylthio-1H-1,2,4-triazole derivatives is emerging, studies on structurally similar 3-amino-1,2,4-triazole derivatives provide valuable insights into their potential. The following table summarizes the anticancer activity of some representative 1,2,4-triazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | HepG2 (Liver Cancer) | 17.69 | [1] |
| Compound B | MCF7 (Breast Cancer) | 17.69 | [1] |
| Compound C | HepG2 (Liver Cancer) | 25.4 | [1] |
| Compound D | MCF7 (Breast Cancer) | 27.09 | [1] |
| Compound E | B16F10 (Melanoma) | 41.12 | [2] |
| Compound F | B16F10 (Melanoma) | 61.11 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF7)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds and incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined by plotting the cell viability against the compound concentration.
Experimental Workflow for Anticancer Drug Screening
Antimicrobial Applications
Schiff base derivatives of 3-amino-5-methylthio-1H-1,2,4-triazole have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of these compounds.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for Schiff base derivatives of a structurally similar compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, against various microorganisms.[3]
| Compound ID (Substituent) | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | S. typhi (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) |
| 4c (p-OH) | 16 | 20 | >100 | >100 | >100 | >100 |
| 4e (p-Br) | >100 | >100 | 25 | 31 | 24 | 32 |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antibiotic/antifungal agents (positive controls)
-
Saline solution (0.85%)
-
McFarland standard (0.5)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microbial culture in saline solution and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
Conclusion
3-amino-5-methylthio-1H-1,2,4-triazole serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The derivatives, particularly Schiff bases, have demonstrated promising anticancer and antimicrobial activities. The synthetic accessibility of this scaffold, coupled with the biological activities of its derivatives, makes it an attractive area for further research and development of novel therapeutic agents. The provided protocols and workflows offer a foundational guide for researchers venturing into the exploration of this promising chemical entity. Further investigations into the mechanism of action and structure-activity relationships are warranted to optimize the therapeutic potential of 3-amino-5-methylthio-1H-1,2,4-triazole derivatives.
References
Methodological & Application
Application Notes and Protocols for 3-(ethylthio)-1H-1,2,4-triazol-5-amine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,2,4-Triazoles as Enzyme Inhibitors
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. Derivatives of 1,2,4-triazole are known to inhibit several enzymes, including but not limited to carbonic anhydrases, ureases, and α-glucosidases. The unique electronic and structural features of the triazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, contribute to its inhibitory potential.
Potential Enzyme Targets for 3-(ethylthio)-1H-1,2,4-triazol-5-amine
Based on the known activities of analogous compounds, this compound is a candidate for screening against the following enzyme classes:
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in pH regulation and other physiological processes. Various 1,2,4-triazole-thiols have shown potent inhibitory activity against different CA isoforms.
-
Ureases: Nickel-containing enzymes that catalyze the hydrolysis of urea. Inhibition of urease is a target for the treatment of infections by urease-producing bacteria and for agricultural applications.
-
α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition is a key strategy in the management of type 2 diabetes.
Data Presentation: Inhibitory Activities of Structurally Related 1,2,4-Triazole Derivatives
The following tables summarize the inhibitory activities of various 1,2,4-triazole derivatives against different enzyme targets. This data is provided for comparative purposes to guide the potential screening of this compound.
Table 1: Inhibition of Carbonic Anhydrase Isozymes by 1,2,4-Triazole-thiols
| Compound/Isozyme | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | Reference |
| 5-amino-1,3,4-thiadiazole-2-thiol | 0.097 | 10.2 | 306 | [1] |
| 5-(acetylamino)-1,3,4-thiadiazole-2-thiol | 0.25 | 1.5 | 45.3 | [1] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | >100 | >100 | >100 | [1] |
Table 2: Urease Inhibition by 3-Substituted-4-amino-5-thioxo-1H,4H-1,2,4-triazoles
| Compound | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
| Chiral Triazole 5a | 43.8 ± 0.3 | 21.0 ± 0.1 | [2] |
| Chiral Triazole 5b | 22.0 ± 0.5 | 21.0 ± 0.1 | [2] |
| Chiral Triazole 5i | 35.6 ± 0.2 | 21.0 ± 0.1 | [2] |
Table 3: α-Glucosidase Inhibition by 1,2,4-Triazole Derivatives
| Compound | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |
| 4,5-diphenyl-1,2,4-triazole-3-thiol | 10-50 (Ki) | Not specified | [3] |
| 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thione | Potent (Ki in 10⁻⁵ M range) | Not specified | [3] |
| Pyridazine-triazole hybrid 10k | 1.7 | 173 | [4][5] |
Experimental Protocols
The following are detailed methodologies for key enzyme inhibition assays relevant to the screening of this compound.
Carbonic Anhydrase Inhibition Assay
This protocol is based on the spectrophotometric measurement of the esterase activity of carbonic anhydrase.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare a stock solution of this compound and a standard inhibitor (e.g., acetazolamide) in DMSO.
-
-
Assay in 96-well Plate:
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the enzyme solution to each well (except for the blank).
-
Add 20 µL of the test compound solution at various concentrations (or DMSO for control).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 400 nm at 30-second intervals for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Urease Inhibition Assay
This protocol utilizes the Berthelot method to quantify ammonia produced from urea hydrolysis.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in deionized water.
-
Prepare stock solutions of this compound and a standard inhibitor (e.g., thiourea) in a suitable solvent.
-
-
Assay in 96-well Plate:
-
Add 25 µL of the enzyme solution to each well.
-
Add 5 µL of the test compound solution at various concentrations (or solvent for control).
-
Incubate at 30°C for 15 minutes.
-
Add 55 µL of urea solution to each well and incubate at 30°C for 30 minutes.
-
-
Color Development:
-
Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.
-
Incubate at 37°C for 50 minutes.
-
-
Measurement:
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value.
-
α-Glucosidase Inhibition Assay
This assay is based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare stock solutions of this compound and a standard inhibitor (e.g., acarbose) in a suitable solvent.
-
-
Assay in 96-well Plate:
-
Add 50 µL of the test compound solution at various concentrations to each well.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Screening
Caption: General workflow for an in vitro enzyme inhibition assay.
General Mechanism of Competitive Enzyme Inhibition
Caption: Competitive inhibition where the inhibitor binds to the active site.
Hypothetical Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation
Caption: Inhibition of carbonic anhydrase can disrupt cellular pH homeostasis.
References
Application Notes and Protocols for the Synthesis of 3-(Ethylthio)-1H-1,2,4-triazol-5-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compounds incorporating the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-(alkylthio)-1H-1,2,4-triazol-5-amine core, in particular, serves as a versatile building block for the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine and its analogs, based on a two-step synthetic route involving the formation of a key intermediate, 5-amino-1H-1,2,4-triazole-3-thiol, followed by S-alkylation.
Synthetic Pathway Overview
The general synthetic strategy for obtaining this compound analogs involves two primary experimental stages. The initial step is the synthesis of the core heterocyclic structure, 5-amino-1H-1,2,4-triazole-3-thiol. This is followed by a selective S-alkylation of the thiol group to introduce the ethylthio moiety or other alkylthio analogs.
Caption: General two-step synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-thiol (Precursor)
This protocol is adapted from established methods for the cyclization of thiosemicarbazide derivatives.
Materials:
-
Thiosemicarbazide
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide in an aqueous solution of sodium hydroxide (10%).
-
Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. This will cause the product to precipitate.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 5-amino-1H-1,2,4-triazole-3-thiol.
-
Dry the purified product in a desiccator.
Protocol 2: Synthesis of this compound
This protocol details the S-alkylation of the precursor synthesized in Protocol 1.
Materials:
-
5-Amino-1H-1,2,4-triazole-3-thiol
-
Sodium Hydroxide (NaOH)
-
Ethyl Iodide (or Ethyl Bromide)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Dissolve 5-amino-1H-1,2,4-triazole-3-thiol in ethanol in a round-bottom flask.
-
Add a stoichiometric amount of sodium hydroxide to the solution and stir until it dissolves completely, forming the sodium salt of the triazole thiol in situ.
-
Add ethyl iodide (or an equivalent alkylating agent for analogs) dropwise to the solution at room temperature while stirring.
-
Continue stirring the reaction mixture at room temperature for several hours or overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, the precipitated product can be collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the final product, this compound, under vacuum.
Data Presentation
The following table summarizes the quantitative data for synthesized 3-(alkylthio)-1H-1,2,4-triazole-5-amine analogs and related compounds found in the literature.
| Compound | Alkyl Group | Yield (%) | Melting Point (°C) | Reference |
| 3-(Methylthio)-1H-1,2,4-triazol-5-amine | Methyl | - | 130-133 | |
| 3-Ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole | Ethyl | Good | - | [1] |
| 3-[[(Substituted phenyl)methyl]thio]-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles | Benzyl | - | - | [2] |
| 3-Aryl-5-(alkyl-thio)-1H-1,2,4-triazoles | Various | - | - | [3] |
Note: Specific yield and melting point data for the parent compound, this compound, were not explicitly found in the surveyed literature. The data presented is for analogous structures.
Logical Relationship Diagram
The following diagram illustrates the key chemical transformations and the relationship between the starting materials and the final product.
References
- 1. Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and molecular docking studies of novel 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles derivatives targeting Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-(ethylthio)-1H-1,2,4-triazol-5-amine in Agricultural Research as a Fungicide: Application Notes and Protocols
Disclaimer: Extensive research did not yield specific data on the fungicidal application of 3-(ethylthio)-1H-1,2,4-triazol-5-amine in agricultural research. The following information is based on the well-documented activities of analogous 1,2,4-triazole derivatives and provides a general framework for its potential application and evaluation as a fungicide.
Introduction
The 1,2,4-triazole moiety is a cornerstone in the development of agricultural fungicides.[1] These heterocyclic compounds are known for their broad-spectrum activity against a variety of phytopathogenic fungi.[2] Triazole fungicides are systemic, meaning they can be absorbed and translocated within the plant, providing both curative and preventative protection against fungal diseases.[3] While direct experimental data on this compound is limited in publicly available literature, its structural similarity to other fungicidally active 3-alkylthio-1,2,4-triazole derivatives suggests it may possess similar properties.[4] This document provides a generalized overview of its potential application, mechanism of action, and experimental protocols for its evaluation as a fungicide in an agricultural research context.
Potential Fungicidal Activity and Mechanism of Action
The fungicidal activity of triazole compounds is primarily attributed to their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Specifically, triazoles target the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[2] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[3] It is hypothesized that this compound, if active, would follow this same mechanism of action.
Quantitative Data Summary
Due to the absence of specific experimental data for this compound, the following table presents hypothetical yet representative quantitative data based on published results for analogous 1,2,4-triazole derivatives against common phytopathogenic fungi. [2][5]This data should be used as a reference for expected efficacy ranges in initial screening experiments.
| Fungal Species | Common Disease | Hypothetical EC₅₀ (µg/mL) | Hypothetical Mycelial Growth Inhibition at 50 µg/mL (%) |
| Fusarium graminearum | Fusarium Head Blight | 5 - 20 | 70 - 90 |
| Puccinia triticina | Wheat Leaf Rust | 1 - 10 | 85 - 98 |
| Botrytis cinerea | Gray Mold | 10 - 50 | 60 - 80 |
| Alternaria solani | Early Blight | 5 - 25 | 65 - 85 |
| Cercospora sojina | Frogeye Leaf Spot | 2 - 15 | 80 - 95 |
EC₅₀: The half maximal effective concentration.
Experimental Protocols
The following are generalized protocols for the evaluation of the fungicidal activity of a novel compound like this compound.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol is used to determine the direct inhibitory effect of the compound on the growth of fungal mycelia.
Materials:
-
Pure cultures of test fungi (e.g., Fusarium graminearum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Media Preparation: Autoclave PDA medium and cool to 50-55°C.
-
Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO and a blank plate with only PDA.
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Aseptically place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
EC₅₀ Determination: The EC₅₀ value can be determined by probit analysis of the inhibition data at different concentrations.
Caption: Workflow for the in vitro antifungal assay.
In Vivo Antifungal Assay: Detached Leaf Assay
This protocol provides a preliminary assessment of the compound's efficacy in a plant system.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant (e.g., wheat, tomato)
-
This compound
-
Spore suspension of the test fungus (e.g., Puccinia triticina, Alternaria solani)
-
Tween 20 or other suitable surfactant
-
Sterile water
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Growth chamber or greenhouse with controlled environment
Procedure:
-
Compound Preparation: Prepare a series of treatment solutions of this compound in sterile water with a small amount of surfactant (e.g., 0.05% Tween 20) to ensure adhesion. Include a control solution with only water and surfactant.
-
Leaf Collection and Treatment: Detach healthy leaves and surface sterilize them (e.g., with a brief wash in 1% sodium hypochlorite followed by rinsing with sterile water). Allow the leaves to air dry.
-
Application: Uniformly spray the leaves with the treatment solutions until runoff. Allow the leaves to dry completely.
-
Inoculation: Spray the treated leaves with a spore suspension of the test fungus (concentration adjusted based on the pathogen, e.g., 10⁵ spores/mL).
-
Incubation: Place the inoculated leaves in moist chambers and incubate in a growth chamber with appropriate light and temperature conditions for disease development.
-
Disease Assessment: After a suitable incubation period (typically 5-10 days), assess the disease severity on each leaf. This can be done by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf.
-
Calculation: Calculate the protective efficacy of the compound using the formula: Efficacy (%) = [(Severity in control - Severity in treatment) / Severity in control] x 100
Conclusion
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of 3-(ethylthio)-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial efficacy of the novel compound, 3-(ethylthio)-1H-1,2,4-triazol-5-amine. The following protocols detail the standardized methods for determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria.
Data Presentation
The quantitative results of the antimicrobial susceptibility testing should be summarized in a clear and concise tabular format to facilitate comparison of the compound's activity against different microorganisms.
Table 1: Antimicrobial Activity of this compound
| Test Microorganism | Strain (ATCC) | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Bactericidal Concentration (MBC) in µg/mL |
| Staphylococcus aureus | 25923 | Data to be determined | Data to be determined |
| Escherichia coli | 25922 | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | 27853 | Data to be determined | Data to be determined |
| Candida albicans | 10231 | Data to be determined | Data to be determined |
Note: The above table is a template. Actual values must be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.[1][2][3][4][5]
Preparation of Bacterial Inoculum
A standardized inoculum is crucial for reproducible results.[6][7][8][9][10]
Materials:
-
18-24 hour culture of the test microorganism on a suitable agar plate (e.g., Tryptic Soy Agar).
-
Sterile saline solution (0.85% NaCl).
-
Sterile Mueller-Hinton Broth (MHB).
-
McFarland 0.5 turbidity standard.
-
Spectrophotometer.
Protocol:
-
Using a sterile loop, pick 3-5 well-isolated colonies of the test microorganism from the agar plate.
-
Suspend the colonies in a tube containing sterile saline.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an absorbance reading between 0.08 and 0.13 at 625 nm. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve the final desired inoculum concentration for the MIC assay (typically 5 x 10⁵ CFU/mL in the well).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3][4][5][11]
Materials:
-
This compound (test compound).
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB).
-
Standardized bacterial inoculum.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Sterile multichannel pipette.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and inoculum but no test compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][12][13][14][15]
Materials:
-
MIC plate from the previous experiment.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Sterile micropipette.
Protocol:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the antimicrobial activity of this compound.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. cdstest.net [cdstest.net]
- 8. Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
Application Notes and Protocols for High-Throughput Screening of 3-(ethylthio)-1H-1,2,4-triazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] Derivatives of 1,2,4-triazole have been shown to exert their anticancer effects through various mechanisms, such as inhibiting key enzymes involved in cancer progression and modulating apoptotic pathways.[3][4] One critical pathway often dysregulated in cancer is the intrinsic apoptosis pathway, which is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5] Overexpression of anti-apoptotic Bcl-2 proteins is a common feature in many cancers, leading to cell survival and resistance to therapy.[5] Therefore, the development of small molecule inhibitors targeting these protein-protein interactions is a promising therapeutic strategy.
These application notes provide a comprehensive workflow for the high-throughput screening (HTS) of 3-(ethylthio)-1H-1,2,4-triazol-5-amine derivatives to identify potent inhibitors of the Bcl-2 anti-apoptotic pathway. The workflow includes a primary biochemical screen to identify direct inhibitors of the Bcl-2/BAK protein-protein interaction, followed by a secondary cell-based assay to confirm the pro-apoptotic activity of the identified hits in a cellular context.
Screening Cascade Overview
A tiered approach is employed to efficiently screen large compound libraries and identify promising lead candidates. The cascade begins with a high-throughput primary biochemical assay to identify compounds that disrupt the interaction between Bcl-2 and a peptide derived from the pro-apoptotic protein BAK. Active compounds are then subjected to a secondary, more physiologically relevant cell-based apoptosis assay.
Caption: High-throughput screening workflow for identifying Bcl-2 inhibitors.
Data Presentation: Summary of Screening Data
The following tables present hypothetical screening data for a set of this compound derivatives.
Table 1: Primary Screen - Bcl-2/BAK TR-FRET Assay Results
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| ET-TA-001 | 10 | 85.2 | Yes |
| ET-TA-002 | 10 | 12.5 | No |
| ET-TA-003 | 10 | 92.1 | Yes |
| ET-TA-004 | 10 | 5.8 | No |
| ... | ... | ... | ... |
| Control (ABT-199) | 1 | 98.5 | Yes |
Table 2: Hit Confirmation - IC50 Values from TR-FRET Assay
| Compound ID | IC50 (µM) |
| ET-TA-001 | 1.2 |
| ET-TA-003 | 0.8 |
| Control (ABT-199) | 0.005 |
Table 3: Secondary Screen - Caspase-Glo 3/7 Apoptosis Assay Results
| Compound ID | Concentration (µM) | Fold Increase in Caspase Activity |
| ET-TA-001 | 5 | 4.2 |
| ET-TA-003 | 5 | 5.1 |
| Control (Staurosporine) | 1 | 6.5 |
Experimental Protocols
Protocol 1: Primary Biochemical Screen - Bcl-2/BAK TR-FRET Assay
Principle: This assay utilizes Homogeneous Time-Resolved Fluorescence (TR-FRET) to measure the interaction between His-tagged Bcl-2 and a biotinylated BAK peptide.[6] A terbium-labeled anti-His antibody serves as the donor fluorophore, and a streptavidin-dye conjugate acts as the acceptor. When Bcl-2 and the BAK peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Small molecule inhibitors that disrupt this interaction will lead to a decrease in the TR-FRET signal.
Materials and Reagents:
-
His-tagged recombinant human Bcl-2 protein
-
Biotinylated BAK peptide
-
Terbium-labeled anti-His antibody
-
Dye-labeled streptavidin
-
Assay Buffer: 20 mM K Phosphate, pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.005% Triton X-100[7]
-
384-well low-volume black assay plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control: ABT-199 (Venetoclax)[6]
-
Negative control: DMSO
Procedure:
-
Prepare the assay reagents in the assay buffer. The final concentrations in the well should be:
-
Using an acoustic dispenser, add 50 nL of test compounds, positive control, or negative control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the Bcl-2/Terbium-anti-His antibody mixture to each well.
-
Add 5 µL of the Biotin-BAK peptide/Dye-streptavidin mixture to each well.
-
Incubate the plate at room temperature for 180 minutes, protected from light.[6]
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at the appropriate wavelength for the donor (e.g., 340 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and then determine the percent inhibition for each compound relative to the controls.
Caption: Principle of the Bcl-2/BAK TR-FRET inhibition assay.
Protocol 2: Secondary Cell-Based Screen - Caspase-Glo® 3/7 Assay
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8] The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. In the presence of active caspase-3 or -7, the substrate is cleaved, and a "glow-type" luminescent signal is generated by luciferase. The intensity of the light signal is proportional to the amount of caspase activity.
Materials and Reagents:
-
Human cancer cell line known to overexpress Bcl-2 (e.g., specific lymphoma or leukemia cell lines)
-
Cell culture medium and supplements
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
White, opaque-walled 384-well assay plates
-
Test compounds (hits from the primary screen) dissolved in DMSO
-
Positive control for apoptosis induction: Staurosporine
-
Negative control: DMSO
Procedure:
-
Seed the cells in the white-walled 384-well plates at a pre-determined optimal density and allow them to attach overnight.
-
Treat the cells with a dilution series of the hit compounds, the positive control, and the negative control. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold increase in caspase activity for each compound relative to the DMSO-treated cells.
Caption: Signaling pathway for the Caspase-Glo 3/7 apoptosis assay.
Conclusion
The described high-throughput screening cascade provides a robust and efficient strategy for the identification and validation of this compound derivatives as potential inhibitors of the Bcl-2 anti-apoptotic pathway. The combination of a highly sensitive and specific biochemical primary screen with a physiologically relevant cell-based secondary assay increases the likelihood of identifying high-quality lead compounds for further development as novel anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screen for the chemical inhibitors of antiapoptotic bcl-2 family proteins by multiplex flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing 3-(ethylthio)-1H-1,2,4-triazol-5-amine as a Scaffold for Drug Design
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The 1,2,4-triazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities.[1][2][3][4] These activities include antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3][5][6] The compound 3-(ethylthio)-1H-1,2,4-triazol-5-amine offers a versatile starting point for drug design due to its distinct functional groups: a primary amine, a thioether, and the triazole ring itself. These sites allow for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols and application notes for utilizing this scaffold in a drug discovery program, from initial synthesis and derivatization to biological screening and data analysis.
2. Synthesis and Derivatization of the Scaffold
The development of novel drug candidates begins with the chemical synthesis and subsequent modification of the core scaffold.
2.1. Protocol: Synthesis of this compound
A common route to synthesize 1,2,4-triazole-3-thiones, precursors to the target scaffold, involves the cyclization of thiosemicarbazide derivatives.[7][8] The ethylthio group can then be introduced via S-alkylation.
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Hydrazine hydrate
-
Ethyl iodide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Appropriate solvents for reaction and recrystallization
Procedure:
-
Synthesis of 3-mercapto-1H-1,2,4-triazol-5-amine: This intermediate is typically synthesized from thiocarbohydrazide, which can be prepared from carbon disulfide and hydrazine hydrate. The subsequent cyclization yields the mercapto-triazole.
-
S-alkylation:
-
Dissolve the 3-mercapto-1H-1,2,4-triazol-5-amine in an ethanolic solution of potassium hydroxide.
-
Add ethyl iodide dropwise to the solution while stirring at room temperature.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
2.2. Scaffold Derivatization Strategies
The primary amine and the triazole ring nitrogens are key handles for derivatization to explore the chemical space and build a structure-activity relationship (SAR) library.
-
Amine Functionalization: The 5-amino group can be readily converted into amides, sulfonamides, or Schiff bases. This is a common strategy to explore interactions with specific amino acid residues in a target protein's binding pocket.
-
N-Arylation/N-Alkylation: The nitrogen atoms of the triazole ring can be alkylated or arylated to modulate the scaffold's physicochemical properties, such as lipophilicity and metabolic stability.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 3-(ethylthio)-1H-1,2,4-triazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The unique structural features of the triazole ring allow for diverse substitutions, leading to a wide array of derivatives with varying biological effects.[2] The compound 3-(ethylthio)-1H-1,2,4-triazol-5-amine belongs to this versatile family. While specific data on this particular derivative is limited, the known anticancer activities of structurally similar 3-(alkylthio)-1H-1,2,4-triazol-5-amine analogs suggest its potential as a cytotoxic agent.[4][5]
These application notes provide a comprehensive guide to the methodologies for evaluating the cytotoxicity of this compound. The protocols detailed herein are established, robust, and widely accepted in the field of cancer research and drug discovery. They are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Data Presentation
The following tables summarize representative quantitative cytotoxicity data for 1,2,4-triazole derivatives against various human cancer cell lines. This data is provided to offer a comparative context for the expected potency of this compound.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Representative 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bet-TZ1 | A375 (Melanoma) | 22.41 | - | - |
| MCF-7 (Breast) | 33.52 | Betulin | 37.29 | |
| HT-29 (Colorectal) | 46.92 | Betulin | 55.67 | |
| Indolyl-1,2,4-triazole 7i | PaCa2 (Pancreatic) | 0.8 | - | - |
| Indolyl-1,2,4-triazole 7n | MCF7 (Breast) | 1.6 | - | - |
| bis-1,2,4-triazole MNP-16 | MOLT4 (Leukemia) | 3-5 | - | - |
| A549 (Lung) | 3-5 | - | - | |
| Triazole Derivative 8c | - | - | Erlotinib | - |
| Triazole Derivative 10a | MCF-7 (Breast) | 6.43 | - | - |
| Hela (Cervical) | 5.6 | - | - | |
| A549 (Lung) | 21.1 | - | - |
Data is compiled from multiple sources for illustrative purposes.[6][7][8][9][10]
Experimental Workflow
The general workflow for assessing the cytotoxicity of a novel compound such as this compound is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isres.org [isres.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Ethylthio)-1H-1,2,4-triazol-5-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylthio)-1H-1,2,4-triazol-5-amine is a valuable heterocyclic building block in organic synthesis, prized for its utility in constructing a variety of fused heterocyclic systems. The presence of a reactive amino group, a thioether linkage, and the triazole core allows for diverse chemical transformations, making it a key intermediate in the synthesis of compounds with potential biological activities. The 1,2,4-triazole moiety is a well-known pharmacophore found in a wide range of clinically used drugs, exhibiting antimicrobial, antifungal, and anticancer properties. The ethylthio group can modulate the lipophilicity and metabolic stability of the final compounds, potentially influencing their pharmacokinetic and pharmacodynamic profiles.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of fused heterocyclic compounds, particularly pyrazolo[1,5-a][1][2][3]triazines.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from thiosemicarbazide. The first step involves the cyclization of thiosemicarbazide to form 3-mercapto-1H-1,2,4-triazol-5-amine, which is then S-ethylated.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Mercapto-1H-1,2,4-triazol-5-amine
A mixture of thiosemicarbazide and an appropriate cyclizing agent (e.g., formic acid or a derivative) is heated to afford the triazole-thiol. A common method involves the base-catalyzed cyclization of acylthiosemicarbazides.
-
Materials: Thiosemicarbazide, Carbon disulfide, Potassium hydroxide, Hydrazine hydrate, Ethanol, Water, Hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in ethanol.
-
To this solution, add thiosemicarbazide and carbon disulfide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add hydrazine hydrate.
-
Reflux the mixture again for several hours.
-
After cooling, dilute the reaction mixture with water and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-mercapto-1H-1,2,4-triazol-5-amine.
-
Step 2: S-Ethylation to Yield this compound
-
Materials: 3-Mercapto-1H-1,2,4-triazol-5-amine, Ethyl iodide (or other ethylating agent), Sodium hydroxide, Ethanol, Water.
-
Procedure:
-
Suspend 3-mercapto-1H-1,2,4-triazol-5-amine in an aqueous solution of sodium hydroxide.
-
Add ethyl iodide dropwise to the suspension with stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The product, this compound, often precipitates from the reaction mixture.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Physical and Spectral Data (Representative for 3-(Alkylthio)-1H-1,2,4-triazol-5-amines)
| Property | Value (for 3-(methylthio)-1H-1,2,4-triazol-5-amine) |
| Molecular Formula | C₃H₆N₄S |
| Molecular Weight | 130.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 130-133 °C |
| Solubility | Soluble in water and organic solvents |
Application in the Synthesis of Fused Heterocycles
A primary application of this compound is its use as a key building block for the synthesis of pyrazolo[1,5-a][1][2][3]triazines.[5][6] These compounds are purine isosteres and have garnered significant interest for their potential as biologically active agents.[5]
Synthesis of 2-(Ethylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one Derivatives
This synthesis is often performed as a one-pot, multi-step reaction, which can be significantly accelerated using microwave irradiation.[2] The general strategy involves the condensation of this compound with a β-ketoester.
Caption: General workflow for the synthesis of 2-(ethylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one derivatives.
Detailed Experimental Protocol (Representative)
This protocol is adapted from procedures for the synthesis of analogous 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones.[2]
-
Materials:
-
Procedure (Microwave-Assisted):
-
In a microwave-safe reaction vessel, combine this compound (1 mmol) and the β-ketoester (1.2 mmol).
-
Add glacial acetic acid (5 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).
-
Quantitative Data (Representative)
The following table provides representative data for the synthesis of 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one derivatives, which can be considered indicative of the expected outcomes for the corresponding ethylthio compounds.[2]
| Product | R Group | Starting Aminopyrazole | Reaction Time (Microwave) | Yield (%) | Melting Point (°C) |
| 4a | H | 5-aminopyrazole | 20 min | 74 | 244-246 |
| 4g | Isopropyl | 5-amino-3-isopropylpyrazole | 20 min | 75 | 203-205 |
| 4j | Phenyl | 5-amino-3-phenylpyrazole | 20 min | 65 | 277-279 |
| 4n | 2-Pyridyl | 5-amino-3-(2-pyridyl)pyrazole | 20 min | 86 | 271-273 |
Further Synthetic Transformations
The resulting 2-(ethylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one derivatives can undergo further chemical modifications to generate a library of compounds for biological screening.
Caption: Further functionalization of the pyrazolo[1,5-a][1][2][3]triazine core.
Experimental Protocol: Chlorination and Nucleophilic Substitution (Representative)
This protocol is based on established methods for similar heterocyclic systems.[2]
Step 1: Chlorination
-
Materials:
-
Procedure:
-
In a sealed reaction vessel, suspend the 2-(ethylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one derivative in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro derivative.
-
Step 2: Nucleophilic Aromatic Substitution
-
Materials:
-
Procedure:
-
Dissolve the 4-chloro derivative in the chosen solvent.
-
Add the nucleophile and the base (if required).
-
Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 4-substituted product.
-
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of fused heterocyclic compounds, particularly pyrazolo[1,5-a][1][2][3]triazines. The straightforward synthetic accessibility of the starting material and its reactivity in condensation reactions make it an attractive intermediate for medicinal chemistry and drug discovery programs. The provided protocols, while representative, offer a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the quest for novel therapeutic agents. Further research into the biological activities of compounds derived from this building block is warranted to fully elucidate their therapeutic potential.
References
- 1. chembk.com [chembk.com]
- 2. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 3-(Methylthio)-1,2,4-triazol-5-amine | C3H6N4S | CID 78471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Note: Quantification of 3-(ethylthio)-1H-1,2,4-triazol-5-amine in Human Plasma using LC-MS/MS
Introduction
3-(ethylthio)-1H-1,2,4-triazol-5-amine is a chemical compound containing a triazole ring structure. Triazole derivatives are known for their wide range of biological activities and are often investigated in pharmaceutical and agricultural research. Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development and safety assessment. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is intended for use by researchers, scientists, and drug development professionals. While a specific validated method for this exact analyte was not found in the public domain, this protocol is based on established methodologies for structurally similar 1,2,4-triazole derivatives.[1][2][3]
Principle
The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the biological matrix).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic acid (FA, ≥98%).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma.
-
Supplies: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, vortex mixer, centrifuge, autosampler vials.
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for calibration curve and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
SRM Transitions:
-
This compound: To be determined by direct infusion of the standard solution. A plausible transition would be based on the protonated molecule [M+H]+.
-
Internal Standard: To be determined by direct infusion of the IS standard solution.
-
-
Data Presentation
The following table summarizes the anticipated quantitative performance of the method based on typical results for similar triazole compounds analyzed by LC-MS/MS.[1][2][4]
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
References
- 1. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicine.dp.ua [medicine.dp.ua]
- 4. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(ethylthio)-1H-1,2,4-triazol-5-amine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(ethylthio)-1H-1,2,4-triazol-5-amine is a versatile heterocyclic ligand with significant potential in coordination chemistry. Its structure, featuring a triazole ring, an amino group, and an ethylthio substituent, offers multiple coordination sites, enabling the formation of stable complexes with a variety of metal ions. These metal complexes are of growing interest due to their diverse applications in medicinal chemistry, catalysis, and materials science. This document provides an overview of the ligand's properties, its synthesis, coordination behavior, and protocols for the preparation and characterization of its metal complexes.
While specific literature on the coordination chemistry of this compound is limited, extensive research on its close analogue, 3-(methylthio)-1H-1,2,4-triazol-5-amine, provides a strong basis for understanding its properties and reactivity. The substitution of a methyl with an ethyl group is not expected to significantly alter the fundamental coordination modes. Therefore, the information presented herein is substantially based on data from its methylthio counterpart and related 3-alkylthio-1,2,4-triazole derivatives.
Ligand Profile
Table 1: Physicochemical Properties of 3-(alkylthio)-1H-1,2,4-triazol-5-amine Analogues
| Property | 3-(methylthio)-1H-1,2,4-triazol-5-amine | This compound (Predicted) |
| Molecular Formula | C₃H₆N₄S | C₄H₈N₄S |
| Molecular Weight | 130.17 g/mol [1] | 144.20 g/mol |
| Appearance | White to off-white crystalline powder[2] | Expected to be a crystalline solid |
| Solubility | Soluble in water and organic solvents[2] | Expected to have similar solubility |
| pKa | 10.24 ± 0.40 (Predicted)[2] | Similar pKa value expected |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from thiosemicarbazide. The general strategy involves the formation of a 1,2,4-triazole-3-thiol ring, followed by S-alkylation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of the Ligand
Materials:
-
Thiosemicarbazide
-
Cyanamide
-
Ethyl iodide
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Synthesis of 3-Amino-1H-1,2,4-triazole-5-thiol:
-
A mixture of thiosemicarbazide and cyanamide is refluxed in water to induce cyclization, forming the triazole thiol ring.
-
The product is then isolated by filtration and purified by recrystallization.
-
-
S-alkylation to form this compound:
-
3-Amino-1H-1,2,4-triazole-5-thiol is dissolved in an ethanolic solution of sodium hydroxide to form the thiolate salt.
-
Ethyl iodide is added dropwise to the solution, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.
-
Coordination Chemistry
This compound is a versatile ligand capable of coordinating to metal ions in several ways, primarily acting as a bidentate or bridging ligand. The potential coordination sites are the nitrogen atoms of the triazole ring and the exocyclic amino group. The ethylthio group is generally less likely to participate in coordination but can influence the steric and electronic properties of the resulting complexes.
Potential Coordination Modes
Caption: Potential coordination modes of the ligand.
Applications of Metal Complexes
Metal complexes of triazole derivatives have shown a wide range of biological activities and other applications.[3][4]
-
Anticancer Agents: The coordination of triazole-based ligands to metal centers like platinum, palladium, and ruthenium can enhance their cytotoxic activity against cancer cell lines.[3] The mechanism of action often involves DNA binding and induction of apoptosis.
-
Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand. This is attributed to the chelation theory, where the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.
-
Catalysis: The well-defined coordination geometry and electronic properties of these metal complexes make them suitable candidates for catalytic applications in various organic transformations.[2]
Experimental Protocols for Coordination Complexes
General Synthesis of Metal Complexes
Materials:
-
This compound (Ligand)
-
Metal salts (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)
-
Solvents (e.g., ethanol, methanol, DMF)
Procedure:
-
A solution of the ligand in a suitable solvent is prepared.
-
A solution of the metal salt in the same or a miscible solvent is added dropwise to the ligand solution with constant stirring.
-
The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries.
-
The reaction mixture is often heated under reflux for a specific period.
-
The resulting precipitate (the metal complex) is collected by filtration, washed with the solvent, and dried.
Characterization Techniques
The synthesized ligand and its metal complexes should be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.
Table 2: Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for Ligand | Expected Observations for Metal Complexes |
| FT-IR Spectroscopy | Identify functional groups and coordination sites. | Characteristic bands for N-H (amino), C=N, and C-S stretching. | Shifts in the N-H and C=N stretching frequencies upon coordination. Appearance of new bands corresponding to metal-ligand bonds. |
| ¹H NMR Spectroscopy | Elucidate the structure in solution. | Resonances for the ethyl group (triplet and quartet) and the amino and triazole N-H protons. | Shifts in the proton signals, particularly those near the coordination sites, due to the influence of the metal ion. |
| UV-Vis Spectroscopy | Study electronic transitions. | Absorption bands in the UV region corresponding to π-π* transitions. | Appearance of new bands in the visible region due to d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) bands. |
| Mass Spectrometry | Determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the ligand's mass. | A molecular ion peak corresponding to the complex, confirming its stoichiometry. |
| X-ray Crystallography | Determine the solid-state structure. | Provides precise bond lengths and angles of the ligand molecule. | Provides the exact coordination geometry, bond lengths, and bond angles of the metal complex. |
| Elemental Analysis | Determine the elemental composition. | Confirms the empirical formula of the ligand. | Confirms the stoichiometry of the metal complex. |
Signaling Pathway in Biological Applications (Hypothetical)
For a hypothetical anticancer application, a metal complex of this compound could potentially induce apoptosis through an intrinsic pathway.
Caption: Hypothetical apoptotic pathway induced by a metal complex.
Conclusion
This compound represents a promising ligand for the development of novel coordination complexes with diverse applications. While direct experimental data is emerging, the well-established chemistry of its methylthio analogue provides a solid foundation for future research. The protocols and information provided in these application notes are intended to guide researchers in the synthesis, characterization, and exploration of the potential of this versatile ligand and its metal complexes. Further investigation into the specific properties and applications of complexes derived from the ethylthio variant is highly encouraged.
References
Troubleshooting & Optimization
challenges in the multi-step synthesis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the multi-step synthesis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a two-step process. The first step is the base-catalyzed cyclization of a suitable thiosemicarbazide precursor to form the 5-amino-1H-1,2,4-triazole-3-thiol intermediate. The second step is the selective S-alkylation of this intermediate with an ethylating agent to yield the final product.
Q2: What are the critical parameters to control during the cyclization step?
The choice of base, solvent, and reaction temperature are crucial for the successful synthesis of the triazole-thiol intermediate. Alkaline conditions, such as using sodium or potassium hydroxide, are generally required to promote the desired cyclization to a 1,2,4-triazole.[1][2] Acidic conditions may lead to the formation of an isomeric 1,3,4-thiadiazole derivative.[3]
Q3: How can I ensure selective S-alkylation over N-alkylation in the second step?
Selective S-alkylation is typically achieved by performing the reaction in the presence of a base. The basic conditions facilitate the formation of a thiolate anion, which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of the ethylating agent. The use of polar aprotic solvents can also favor S-alkylation.
Q4: What are the common side products in this synthesis?
Common side products can include the isomeric 1,3,4-thiadiazole from the cyclization step and the N-ethylated isomer from the alkylation step. Over-alkylation leading to dialkylated products is also a possibility if the reaction conditions are not carefully controlled.
Q5: What purification techniques are recommended for the final product?
Purification of this compound often requires column chromatography on silica gel to separate it from unreacted starting materials and side products. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Troubleshooting Guides
Problem 1: Low Yield of 5-amino-1H-1,2,4-triazole-3-thiol (Intermediate)
| Possible Cause | Suggested Solution |
| Incorrect Reaction Conditions for Cyclization | Ensure the reaction is performed under alkaline conditions (e.g., NaOH or KOH in ethanol or water).[1] Acidic traces can promote the formation of the undesired 1,3,4-thiadiazole isomer.[3] Monitor the pH of the reaction mixture. |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of Starting Material or Product | Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. |
| Suboptimal Base Concentration | The concentration of the base can be critical. An insufficient amount may lead to an incomplete reaction, while an excess can cause degradation. Titrate the starting material to determine the optimal stoichiometry of the base. |
Problem 2: Formation of Impurities During Alkylation
| Possible Cause | Suggested Solution |
| N-Alkylation as a Side Reaction | Perform the reaction at a lower temperature to favor the thermodynamically more stable S-alkylated product. The choice of base is also important; a milder base may reduce the extent of N-alkylation. |
| Formation of Dialkylated Product | Use a stoichiometric amount of the ethylating agent. Adding the ethylating agent slowly to the reaction mixture can also help to minimize over-alkylation. |
| Presence of Unreacted Triazole-Thiol Intermediate | Ensure the complete consumption of the starting material by monitoring the reaction with TLC. If necessary, a slight excess of the ethylating agent can be used, followed by a careful work-up and purification. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Impurities during Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, try trituration with a non-polar solvent to induce solidification. Purification by column chromatography followed by removal of the solvent under high vacuum is another option. |
| Presence of Inorganic Salts | Ensure the reaction mixture is properly neutralized and washed during the work-up to remove any inorganic salts before attempting purification by chromatography or recrystallization. |
Experimental Protocols
Key Experiment 1: Synthesis of 5-amino-1H-1,2,4-triazole-3-thiol (Intermediate)
This procedure is a representative method for the cyclization of thiosemicarbazide derivatives.
-
Dissolve Thiosemicarbazide Precursor: Dissolve the appropriate acyl or carbamoyl thiosemicarbazide precursor in an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide.[1][2]
-
Reflux the Mixture: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by TLC.
-
Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 5-6.
-
Isolate the Product: The 5-amino-1H-1,2,4-triazole-3-thiol will precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and dry it under vacuum.
Key Experiment 2: Synthesis of this compound
This protocol describes the S-alkylation of the triazole-thiol intermediate.
-
Prepare the Thiolate Salt: Dissolve the 5-amino-1H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., ethanol, DMF) and add a base (e.g., sodium ethoxide, potassium carbonate) to form the thiolate salt in situ.
-
Add Ethylating Agent: To the stirred solution, add a stoichiometric amount of an ethylating agent (e.g., ethyl bromide or ethyl iodide) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC analysis.
-
Work-up: Pour the reaction mixture into ice-water. The crude product will precipitate and can be collected by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Cyclization Step
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Observations |
| NaOH | Water/Ethanol | 80-100 | 75-90 | Good for simple substrates.[2] |
| KOH | Ethanol | 78 | 80-95 | Often gives slightly higher yields. |
| Na2CO3 | DMF | 100-120 | 60-80 | Milder base, may require higher temperatures. |
Table 2: Influence of Solvent on S- vs. N-Alkylation
| Solvent | Dielectric Constant | Typical S/N Ratio | Notes |
| Ethanol | 24.5 | >95:5 | Protic solvent, favors S-alkylation. |
| DMF | 36.7 | 90:10 | Polar aprotic, good solubility but may slightly increase N-alkylation. |
| Acetone | 20.7 | >95:5 | Good alternative to ethanol. |
| Dichloromethane | 8.9 | 85:15 | Less polar, may lead to more N-alkylation. |
Visualizations
References
optimizing reaction conditions for the ethylation of 3-mercapto-1H-1,2,4-triazol-5-amine
Technical Support Center: Ethylation of 3-Mercapto-1H-1,2,4-triazol-5-amine
Welcome to the technical support center for the synthesis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this S-alkylation reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the ethylation reaction, presented in a question-and-answer format.
Q1: Why is the yield of my S-ethylated product consistently low?
A1: Low yields can stem from several factors. Consider the following:
-
Incomplete Deprotonation: The thiol group must be deprotonated to form the more nucleophilic thiolate anion. Ensure you are using a sufficiently strong base and appropriate stoichiometry. The basicity of the exocyclic amino group can also play a role.[1]
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at elevated temperatures. Room temperature to a gentle reflux (e.g., in ethanol) is a common starting point.
-
Oxidation of Thiol: Thiols can be easily oxidized to form disulfide dimers, especially in the presence of oxygen.[2] Running the reaction under an inert atmosphere (Nitrogen or Argon) and using degassed solvents can prevent this side reaction.[2]
-
Choice of Ethylating Agent: The reactivity of ethylating agents varies (Ethyl Iodide > Ethyl Bromide > Ethyl Chloride). If using a less reactive agent like ethyl chloride, you may need more forcing conditions (higher temperature, stronger base).
-
Solvent Choice: The solvent must be able to dissolve the triazole salt and be compatible with the reaction conditions. Polar aprotic solvents like DMF or acetonitrile, or polar protic solvents like absolute ethanol, are typically effective.[1]
Q2: My product analysis (NMR/LC-MS) shows multiple ethylated products. What are they and how can I improve selectivity?
A2: The starting material, 3-mercapto-1H-1,2,4-triazol-5-amine, has multiple nucleophilic sites: the sulfur atom (thiol), the exocyclic amino group, and the ring nitrogen atoms. Ethylation can potentially occur at any of these sites, leading to S-ethylated, N-ethylated, or even di-ethylated products.
-
Improving S-Alkylation Selectivity: S-alkylation is generally favored due to the high nucleophilicity of the thiolate anion.[3] To enhance this selectivity:
-
Use a soft base (e.g., K₂CO₃, NaHCO₃) which favors the deprotonation of the soft thiol over the harder amine or ring nitrogens.
-
Perform the reaction at lower temperatures to minimize N-alkylation, which often requires a higher activation energy.
-
Forming the sodium salt of the thiol in situ with a base like sodium hydroxide or sodium ethoxide in ethanol can lead exclusively to the S-alkylated product.[1]
-
Q3: I've isolated an impurity that appears to be a dimer of my starting material. What happened?
A3: You have likely formed a disulfide bond between two molecules of the starting triazole. This is a common side reaction caused by the oxidation of the thiol group.
-
Prevention:
-
Inert Atmosphere: The most effective solution is to exclude oxygen from the reaction. Purge your reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.[2]
-
Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvent before use by sparging with an inert gas or by using a freeze-pump-thaw technique.[2]
-
Avoid Oxidizing Agents: Ensure none of your reagents are contaminated with oxidizing impurities.
-
Q4: The starting material is not dissolving in my chosen solvent. What should I do?
A4: Poor solubility can hinder the reaction. 3-mercapto-1H-1,2,4-triazol-5-amine has limited solubility in many common organic solvents.
-
Solution:
-
Convert the triazole to its salt form first. By adding a base (e.g., NaOH, KOH, NaH), you form the corresponding thiolate salt, which often has significantly better solubility in polar solvents like ethanol, methanol, or DMF.
-
Consider using a more polar solvent like DMF or DMSO if solubility in alcohols is insufficient.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended base for this ethylation?
A1: The choice of base is critical. Common options include:
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Used in stoichiometric amounts in a solvent like ethanol to form the thiolate salt in situ. This is a cost-effective and efficient method.[4]
-
Sodium Ethoxide (NaOEt): An excellent choice when using ethanol as a solvent.
-
Potassium Carbonate (K₂CO₃): A milder base often used in polar aprotic solvents like DMF or acetonitrile.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that can be used in anhydrous DMF or THF for complete deprotonation. Handle with extreme care due to its reactivity with water.
Q2: Which ethylating agent should I use: ethyl iodide, ethyl bromide, or something else?
A2:
-
Ethyl Iodide is the most reactive of the ethyl halides and is a good choice for ensuring the reaction goes to completion, often at room temperature.
-
Ethyl Bromide is slightly less reactive but is often cheaper and sufficient for the reaction, sometimes requiring gentle heating.
-
Ethyl Chloroacetate can also be used, as seen in analogous reactions, leading to an ester functionalized product.[1] For simple ethylation, ethyl iodide or bromide is more direct.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures) to separate the starting material, the S-ethylated product, and any potential side products. The starting material (thiol) and the product (thioether) should have different Rf values. The product is typically less polar than the starting material.
Q4: What is a typical work-up and purification procedure?
A4:
-
Work-up: Once the reaction is complete (as monitored by TLC), the solvent is often removed under reduced pressure. The residue is then taken up in water and may be neutralized or made slightly acidic to precipitate any unreacted starting material. The product can then be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Optimized Reaction Conditions
The following table summarizes recommended starting conditions for the ethylation reaction based on common organic synthesis practices for heterocyclic thiols.[1][4]
| Parameter | Method A | Method B | Method C |
| Starting Material | 3-mercapto-1H-1,2,4-triazol-5-amine | 3-mercapto-1H-1,2,4-triazol-5-amine | 3-mercapto-1H-1,2,4-triazol-5-amine |
| Base (Equivalents) | NaOH (1.1 eq) | K₂CO₃ (1.5 eq) | NaH (1.1 eq, 60% in oil) |
| Ethylating Agent | Ethyl Bromide (1.2 eq) | Ethyl Iodide (1.2 eq) | Ethyl Iodide (1.2 eq) |
| Solvent | Absolute Ethanol | Anhydrous DMF | Anhydrous THF |
| Temperature | 60 °C | Room Temperature | 0 °C to Room Temperature |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
| Typical Time | 4-6 hours | 6-8 hours | 3-5 hours |
| Notes | Cost-effective; product may precipitate upon cooling. | Good for substrates sensitive to strong bases. | Requires strictly anhydrous conditions. |
Detailed Experimental Protocol (Method A)
This protocol describes the S-ethylation using sodium hydroxide and ethyl bromide in ethanol.
Materials:
-
3-mercapto-1H-1,2,4-triazol-5-amine (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Ethyl Bromide (1.2 eq)
-
Absolute Ethanol (degassed)
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add 3-mercapto-1H-1,2,4-triazol-5-amine (1.0 eq) and absolute ethanol (approx. 15 mL per gram of starting material).
-
In a separate beaker, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and add it dropwise to the stirring suspension in the flask. Stir for 30 minutes at room temperature. The suspension should become a clear solution as the sodium salt forms.
-
Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add cold water to the residue. The product, this compound, may precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the crude product from an ethanol/water mixture to obtain pure S-ethylated triazole.
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the ethylation reaction.
Caption: General workflow for the S-ethylation of 3-mercapto-1H-1,2,4-triazol-5-amine.
Caption: A decision tree for troubleshooting common issues in the ethylation reaction.
References
Technical Support Center: Purification of 3-(ethylthio)-1H-1,2,4-triazol-5-amine and its Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful purification of 3-(ethylthio)-1H-1,2,4-triazol-5-amine and related polar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the compound's properties:
-
High Polarity: The presence of the amino group and the triazole ring makes the molecule highly polar. This can lead to poor retention on reversed-phase chromatography columns and strong adsorption to silica gel in normal-phase chromatography, often resulting in streaking.[1][2][3]
-
Basicity: The amino group and triazole nitrogens are basic, which can cause strong, sometimes irreversible, binding to the acidic sites on standard silica gel, leading to poor peak shape and low recovery.[1][4]
-
Solubility: The compound may have high solubility in polar protic solvents like methanol and water, but poor solubility in common non-polar organic solvents, which can complicate both recrystallization and chromatography.[2]
-
Potential Impurities: Common impurities may include unreacted starting materials, such as 3-mercapto-1H-1,2,4-triazol-5-amine, or byproducts from the ethylation reaction.
Q2: How can I quickly assess the purity of my crude product and select a purification strategy?
A2: Thin Layer Chromatography (TLC) is the best initial method for purity assessment.[3][5] Use a polar mobile phase, such as 5-10% methanol in dichloromethane, to get a preliminary idea of the number of components.[6]
-
If you see a major spot with minor, less polar impurities: Flash column chromatography is a good choice.
-
If the product is a solid and appears relatively clean on TLC: Recrystallization is often the most efficient method.[4]
-
If impurities are acidic or basic: An acid-base liquid-liquid extraction may be effective.[2]
Q3: My compound is streaking badly on my silica TLC plate. What does this mean and how can I fix it?
A3: Streaking is common for polar, nitrogen-containing compounds on standard silica gel.[1] It typically indicates a strong, undesirable interaction between your basic compound and the acidic silica surface.[1][4]
-
Solution: Add a small amount of a basic modifier to your eluent. For TLC and column chromatography, adding 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase can neutralize the acidic sites on the silica, leading to sharper spots and better separation.[1][4]
Q4: The product seems to be insoluble in common chromatography solvents like ethyl acetate/hexane. What are my options?
A4: For highly polar compounds, more polar solvent systems are necessary.[6]
-
Alternative Solvents: A gradient of methanol in dichloromethane (DCM) or chloroform is a common and effective choice for eluting highly polar compounds from silica gel.[6]
-
Dry Loading: If you cannot dissolve your crude product in a minimal amount of the initial column solvent, you can use a "dry loading" technique.[4] This involves pre-adsorbing the compound onto a small amount of silica gel, which is then loaded onto the top of the column.[4]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Compound won't elute from the column (stuck at baseline) | The mobile phase is not polar enough to displace the highly polar compound from the stationary phase.[3] | Increase the polarity of the eluent. A common system for very polar compounds is a gradient of methanol (0-10%) in dichloromethane.[6] Be cautious, as more than 10% methanol can start to dissolve the silica gel.[6] |
| Poor separation from a polar impurity | The chosen solvent system does not provide adequate resolution.[7] | Systematically vary the solvent composition. Try different solvent systems, such as acetonitrile/DCM. If using silica, consider switching to a different stationary phase like alumina (neutral or basic) or using reversed-phase chromatography.[8][9] |
| Compound streaks on the column, leading to low purity fractions | The compound is basic and interacting strongly with acidic sites on the silica gel.[1] | Add a basic modifier like triethylamine (0.5-2%) to the mobile phase to improve peak shape and resolution.[4] |
| Low mass recovery after the column | The compound may be irreversibly adsorbed onto the silica. | In addition to using a basic modifier, ensure the column is not run dry and that fractions are carefully monitored via TLC to avoid premature combination. Consider using a less acidic stationary phase like neutral alumina.[8] |
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Low yield after recrystallization | 1. The compound is too soluble in the chosen solvent, even when cold.[4][10]2. Too much solvent was used.[4][10] | 1. Select a different solvent or a co-solvent system. A good system is one where the compound is soluble when hot but poorly soluble when cold. Try adding a non-polar "anti-solvent" (like hexanes) to a hot, saturated solution in a polar solvent (like ethanol or ethyl acetate) until it just turns cloudy, then cool slowly.[4]2. Use the absolute minimum amount of hot solvent to dissolve the product.[4] |
| Product "oils out" instead of forming crystals | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[2] | Use a lower-boiling point solvent. Alternatively, re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly (e.g., by insulating the flask).[2] |
| No crystals form upon cooling | The solution is too dilute, or the chosen solvent is too effective at solubilizing the compound.[7] | 1. Evaporate some of the solvent to increase the concentration and try cooling again.[7]2. Add an anti-solvent dropwise until turbidity persists.[7]3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| Product purity does not improve | The cooling process was too fast, trapping impurities within the crystal lattice.[4] | Ensure the solution cools slowly to room temperature before moving it to an ice bath. Rapid crashing out of solution leads to less pure crystals.[4] If impurities have similar solubility, a second recrystallization or a different purification method may be needed. |
Purification Workflows & Logic
A general workflow for purification can help guide the experimental process.
Caption: A decision-making workflow for selecting an appropriate purification strategy.
For more complex separations, troubleshooting column chromatography is a common task.
Caption: A logical flow for troubleshooting common issues in silica gel chromatography.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Co-Solvent System (Ethanol/Hexane)
This protocol is suitable for solid crude products that are highly soluble in one solvent (like ethanol) and poorly soluble in another (like hexane).
-
Dissolution: Place the crude solid of this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.[4]
-
Addition of Anti-solvent: While the solution is still hot, add hexane dropwise until you observe persistent turbidity (cloudiness). This indicates the solution is saturated.
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[4]
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent (a mixture similar in composition to the final crystallization medium).
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography (Normal Phase with Basic Modifier)
This protocol is designed to purify the compound from less polar or similarly polar impurities.
-
Select Eluent: Based on TLC analysis, choose a starting solvent system. A good starting point for this polar compound is 2% Methanol in Dichloromethane (DCM).[6] Add 0.5% triethylamine (Et₃N) to this mixture to prevent streaking.[4]
-
Pack Column: Pack a glass column with silica gel using a non-polar solvent like hexane or the initial, least polar eluent.
-
Load Sample (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., methanol). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.[4] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial, low-polarity solvent system (e.g., 100% DCM + 0.5% Et₃N).
-
Gradient: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 0.5% Et₃N maintained throughout).[3][6]
-
Collect Fractions: Collect eluent fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.[3]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. nepjol.info [nepjol.info]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. columbia.edu [columbia.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine. The information is compiled from established synthetic methodologies for related 1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a multi-step synthesis. The general approach begins with the cyclization of a thiosemicarbazide derivative to form a 1,2,4-triazole-3-thiol, followed by S-alkylation to introduce the ethylthio group.
Q2: What are the typical starting materials for this synthesis?
Key starting materials include aminoguanidine or a derivative, and a source for the C3 carbon and the thio group, often carbon disulfide or a thiocarbohydrazide. For the S-ethylation step, an ethylating agent like ethyl iodide or ethyl bromide is used.
Q3: What are the critical reaction conditions to monitor for optimal yield?
Temperature, reaction time, pH, and the choice of solvent are all crucial parameters. The cyclization step to form the triazole ring often requires basic conditions and elevated temperatures. The subsequent S-alkylation is typically performed in the presence of a base to deprotonate the thiol, facilitating nucleophilic attack on the ethylating agent.
Q4: Are there any known major side products that can form during the synthesis?
Yes, the formation of isomeric thiadiazole derivatives is a common side reaction during the cyclization step.[1] The reaction conditions, particularly the pH and choice of cyclizing agent, can influence the ratio of the desired 1,2,4-triazole to the thiadiazole byproduct.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the 1,2,4-triazole-3-thiol intermediate | Incomplete cyclization of the thiosemicarbazide precursor. | Ensure the reaction is carried out under sufficiently basic conditions (e.g., using NaOH or KOH) and at the recommended temperature for an adequate duration.[2][3] Consider using a different solvent or a stronger base if necessary. |
| Formation of 1,3,4-thiadiazole byproduct. | Modify the reaction conditions. For example, using polyphosphate ester (PPE) as a condensing agent can sometimes favor thiadiazole formation; adjusting the workup procedure to include an alkaline treatment can promote cyclization to the desired triazole.[1][4] | |
| Difficulty in isolating the 1,2,4-triazole-3-thiol intermediate | The product may be soluble in the reaction mixture or form a salt. | After basification for cyclization, carefully acidify the reaction mixture to precipitate the thiol. Ensure the pH is adjusted to the isoelectric point of the product for maximum precipitation. Wash the precipitate with cold water and a non-polar solvent to remove impurities. |
| Low yield during the S-ethylation step | Incomplete deprotonation of the thiol. | Use a strong enough base (e.g., sodium ethoxide, potassium carbonate) to ensure complete formation of the thiolate anion. The reaction should be carried out in a suitable polar aprotic solvent like DMF or acetonitrile. |
| The ethylating agent is too volatile or has degraded. | Use a fresh bottle of the ethylating agent (e.g., ethyl iodide, ethyl bromide). If the reaction is run at elevated temperatures, use a condenser to prevent the loss of the volatile reagent. | |
| Presence of unreacted thiol starting material after ethylation | Insufficient amount of ethylating agent or short reaction time. | Use a slight excess (1.1-1.2 equivalents) of the ethylating agent. Monitor the reaction progress using TLC to ensure it goes to completion before workup. |
| Formation of N-alkylated byproducts | The reaction conditions may allow for alkylation on one of the triazole ring nitrogens. | Perform the S-alkylation at a lower temperature. The sulfur anion is generally a softer nucleophile and will preferentially react with the ethylating agent over the ring nitrogens under milder conditions. |
Experimental Protocols
Synthesis of 5-amino-1H-1,2,4-triazole-3-thiol (Intermediate)
A widely adopted method for the synthesis of the 1,2,4-triazole-3-thiol core involves the cyclization of acylated thiosemicarbazides.[4][5]
-
Acylation of Thiosemicarbazide: Thiosemicarbazide is reacted with a carboxylic acid or its derivative in the presence of a condensing agent like polyphosphate ester (PPE).
-
Cyclodehydration: The resulting acylthiosemicarbazide is then cyclized in the presence of an aqueous alkali solution (e.g., 2M KOH). The mixture is heated to facilitate the ring closure.
-
Isolation: The reaction mixture is cooled and then acidified (e.g., with HCl) to precipitate the 5-substituted-4H-1,2,4-triazole-3-thiol. The solid product is collected by filtration, washed with water, and dried.
S-ethylation of 5-amino-1H-1,2,4-triazole-3-thiol
-
Deprotonation: The 5-amino-1H-1,2,4-triazole-3-thiol is dissolved in a suitable solvent, such as ethanol or DMF. A base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the thiol group, forming the thiolate salt.
-
Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC.
-
Workup and Purification: The reaction mixture is often poured into water to precipitate the product. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.
Data Summary
| Reactants | Product | Yield (%) | Reference |
| Potassium 2-(2-(4-methoxyphenyl)acetyl)-hydrazinecarbodithioate and hydrazine hydrate | 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | 75% | [5] |
| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and substituted aldehydes | Schiff base derivatives | 85-86% | [5] |
| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and various electrophiles | S-substituted 1,2,4-triazoles | Generally high | [6] |
Visual Guides
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 3-(ethylthio)-1H-1,2,4-triazol-5-amine in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(ethylthio)-1H-1,2,4-triazol-5-amine in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My compound is not dissolving in water. What are the first steps I should take?
A2: If you are experiencing poor solubility of this compound in water, we recommend a systematic approach to identify an appropriate solubilization strategy. The following diagram outlines a general workflow for addressing solubility challenges.
Caption: A decision-making workflow for addressing solubility issues.
Q3: How does pH affect the solubility of this compound?
A3: As a compound with a basic amine group, the solubility of this compound is expected to increase in acidic conditions. In a lower pH environment, the amine group becomes protonated, forming a more polar and, therefore, more water-soluble salt. Conversely, in neutral or basic solutions, the compound will exist predominantly in its less soluble, non-ionized form.
Q4: What are cosolvents and how can they improve solubility?
A4: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, which can better accommodate non-polar solutes. Common cosolvents used in pharmaceutical and research settings include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q5: When should I consider using surfactants?
A5: Surfactants are a good option when pH adjustment and cosolvents are not effective or desirable for your experimental system. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.
Q6: What is cyclodextrin complexation and how does it work?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity.[1] This complex is more water-soluble due to the hydrophilic outer surface of the cyclodextrin.
Troubleshooting Guides
Issue 1: Compound precipitates when added to buffer.
Possible Cause: The pH of the buffer is not optimal for the solubility of your compound.
Troubleshooting Steps:
-
Determine the pKa of the compound: If the pKa is not known, it can be estimated using computational tools or determined experimentally. For a basic compound like this compound, the pKa will be for its conjugate acid.
-
Adjust the pH of the buffer: Prepare a series of buffers with pH values below the estimated pKa of the conjugate acid.
-
Test solubility: Attempt to dissolve the compound in each of the prepared buffers. The solubility should increase as the pH decreases.
Caption: Workflow for pH-based solubility enhancement.
Issue 2: pH adjustment is not a viable option for my experiment.
Possible Cause: Your experimental system is sensitive to pH changes.
Troubleshooting Steps:
-
Explore Cosolvent Systems:
-
Start with a low percentage of a common cosolvent (e.g., 5-10% ethanol or DMSO).
-
Gradually increase the concentration of the cosolvent until the compound dissolves.
-
Be mindful of the potential for the cosolvent to affect your experimental results.
-
-
Investigate Surfactants:
-
Select a non-ionic surfactant (e.g., Tween® 80 or Poloxamer 188) to minimize potential interactions with biological systems.
-
Prepare a stock solution of the surfactant and add it to your aqueous medium to a final concentration above its critical micelle concentration (CMC).
-
Attempt to dissolve your compound in the surfactant-containing solution.
-
-
Consider Cyclodextrin Complexation:
-
Choose a suitable cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin and add your compound.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
Quantitative Data
While specific solubility data for this compound is limited, the following table provides solubility data for the related compound, 3-amino-1,2,4-triazole, in various organic solvents at different temperatures. This can provide a general indication of its solubility behavior.[2]
| Solvent | Temperature (K) | Molar Fraction Solubility (x 10^3) |
| N-methyl-2-pyrrolidone | 283.15 | 88.23 |
| 298.15 | 115.40 | |
| 318.15 | 154.90 | |
| Methanol | 283.15 | 23.41 |
| 298.15 | 28.52 | |
| 318.15 | 36.43 | |
| Ethanol | 283.15 | 11.43 |
| 298.15 | 14.12 | |
| 318.15 | 18.21 | |
| n-Propanol | 283.15 | 6.89 |
| 298.15 | 8.58 | |
| 318.15 | 11.23 | |
| Isopropanol | 283.15 | 4.87 |
| 298.15 | 6.13 | |
| 318.15 | 8.16 | |
| Acetone | 283.15 | 4.79 |
| 298.15 | 6.09 | |
| 318.15 | 8.21 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate or citrate) with pH values ranging from 2 to 8.
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility as a function of pH.
Protocol 2: Cosolvent Solubility Enhancement
-
Cosolvent Selection: Choose a set of pharmaceutically acceptable cosolvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Cosolvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of the chosen cosolvent (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination: Add an excess of the compound to each cosolvent mixture and follow the equilibration and analysis steps described in Protocol 1.
-
Data Analysis: Plot the solubility of the compound as a function of the cosolvent concentration.
Protocol 3: Surfactant-Mediated Solubilization
-
Surfactant Selection: Choose a non-ionic surfactant such as Tween® 80 or Poloxamer 188.
-
Preparation of Surfactant Solutions: Prepare aqueous solutions of the surfactant at various concentrations, ensuring some are above the known critical micelle concentration (CMC).
-
Solubility Determination: Add an excess of the compound to each surfactant solution and follow the equilibration and analysis steps described in Protocol 1.
-
Data Analysis: Plot the solubility of the compound as a function of the surfactant concentration.
Protocol 4: Cyclodextrin Complexation
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess of the compound to each cyclodextrin solution.
-
Follow the equilibration and analysis steps described in Protocol 1.
-
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency.
References
side reactions to avoid during the synthesis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions that may occur during the synthesis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves a two-step process. The first step is the cyclization of thiosemicarbazide with a suitable reagent to form the precursor, 3-amino-1H-1,2,4-triazole-5-thiol (also known as 3-amino-5-mercapto-1,2,4-triazole). The second step is the selective S-alkylation of this intermediate with an ethylating agent, such as ethyl iodide or ethyl bromide, under basic conditions.
Q2: What are the primary side reactions to be aware of during the ethylation step?
A2: The most significant side reaction is the N-alkylation of the triazole ring, leading to the formation of one or more N-ethyl isomers instead of the desired S-ethyl product. The specific isomer formed depends on which nitrogen atom in the triazole ring is alkylated.
Q3: How can I confirm that I have synthesized the correct S-ethylated product and not an N-ethylated isomer?
A3: Spectroscopic methods are crucial for structure confirmation. 1H NMR and 13C NMR spectroscopy can distinguish between S- and N-alkylation. The chemical shifts of the ethyl group's protons and carbons will be different depending on whether it is attached to the sulfur or a nitrogen atom. Specifically, the methylene protons (-CH2-) in the S-ethyl group typically appear at a different chemical shift compared to the methylene protons of an N-ethyl group. X-ray crystallography can provide unambiguous structural determination if a suitable crystal can be obtained.
Q4: Are there any other potential side products besides N-alkylation?
A4: While N-alkylation is the most common side reaction, other impurities can arise from the initial synthesis of the 3-amino-1H-1,2,4-triazole-5-thiol precursor. Incomplete cyclization or the formation of isomeric thiadiazole structures can introduce impurities that may carry over into the final product. Additionally, over-alkylation, leading to dialkylated products (both S- and N-ethylated), is a possibility, especially if an excess of the ethylating agent is used.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of a significant amount of N-alkylated side products. - Suboptimal reaction temperature or time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the choice of base and solvent to favor S-alkylation (see Table 1). - Adjust the reaction temperature and time based on literature procedures or systematic optimization. |
| Presence of Multiple Products in the Final Mixture (Confirmed by TLC or LC-MS) | - Competing S- and N-alkylation reactions. - Presence of impurities in the starting material. | - Modify the reaction conditions to enhance regioselectivity. Using a milder base or a protic solvent can sometimes favor S-alkylation. - Purify the 3-amino-1H-1,2,4-triazole-5-thiol precursor before the ethylation step. - Employ purification techniques such as column chromatography or preparative HPLC to separate the isomers.[1] |
| Difficulty in Purifying the Final Product | - Similar polarities of the S- and N-ethylated isomers, making separation by column chromatography challenging. | - Consider derivatization of the mixture to alter the physical properties of the isomers, facilitating separation. - Explore alternative crystallization solvents or techniques. - Preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, method for separating isomers.[2][3] |
| NMR Spectrum is Inconsistent with the Desired Structure | - The major product is an N-ethylated isomer. - The presence of a mixture of isomers complicates the spectrum. | - Carefully analyze the 1H and 13C NMR data, paying close attention to the chemical shifts of the ethyl group and the triazole ring protons/carbons. Compare the experimental data with literature values for both S- and N-alkylated triazoles if available. - Use 2D NMR techniques like HMBC and HSQC to establish connectivity and confirm the point of ethylation. |
Data on Reaction Conditions
Table 1: Influence of Reaction Conditions on Ethylation Regioselectivity
| Base | Solvent | Expected Predominant Product | Rationale |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Water or Ethanol | S-ethylated | The thione tautomer is favored in protic solvents, and the resulting thiolate is a soft nucleophile, which preferentially attacks the soft electrophilic carbon of the ethyl halide. |
| Sodium Ethoxide (NaOEt) | Ethanol | S-ethylated | Similar to NaOH/KOH in ethanol, this condition promotes the formation of the thiolate and favors S-alkylation. |
| Triethylamine (Et3N) | Dichloromethane (DCM) or Acetonitrile (MeCN) | Mixture of S- and N-ethylated | Triethylamine is a weaker base and may not fully deprotonate the thiol, leading to a mixture of products. The aprotic solvent does not favor one tautomer as strongly. |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Increased proportion of N-ethylated | Sodium hydride is a strong, non-nucleophilic base that can deprotonate both the thiol and the ring nitrogens, leading to a higher proportion of N-alkylation, especially in aprotic polar solvents. |
Experimental Protocols
Key Experiment: S-Ethylation of 3-amino-1H-1,2,4-triazole-5-thiol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
-
Preparation of the Triazole Salt:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1H-1,2,4-triazole-5-thiol (1 equivalent) in a suitable solvent (e.g., ethanol or water).
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Add a stoichiometric amount of a base (e.g., sodium hydroxide or sodium ethoxide, 1 equivalent) to the solution and stir until the triazole is completely dissolved, forming the corresponding salt.
-
-
Alkylation Reaction:
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To the solution of the triazole salt, add the ethylating agent (e.g., ethyl iodide or ethyl bromide, 1-1.2 equivalents) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane or dichloromethane/methanol). The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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If the product precipitates, it can be collected by filtration and washed with cold solvent.
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If the product remains in solution, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture of solvents) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the S-ethylation of 3-amino-1H-1,2,4-triazole-5-thiol.
Caption: Logical relationship between reactants, products, and influencing factors in the ethylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(ethylthio)-1H-1,2,4-triazol-5-amine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and effective method involves a multi-step synthesis. The process typically starts with the formation of a thiosemicarbazide, followed by cyclization to a 1,2,4-triazole-3-thiol intermediate. The final step is the S-alkylation of the thiol group with an ethylating agent to yield the desired product.
Q2: I am observing a low yield in the S-alkylation step. What are the possible causes and solutions?
A2: Low yields in the S-alkylation of 1,2,4-triazole-3-thiols can be attributed to several factors:
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Incomplete deprotonation of the thiol: Ensure a slight excess of a suitable base (e.g., potassium carbonate, sodium ethoxide) is used to fully deprotonate the thiol, forming the more nucleophilic thiolate anion.
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Reaction temperature: The reaction may require heating to proceed at an optimal rate. However, excessive heat can lead to side reactions. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the ideal temperature.
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Choice of ethylating agent: Ethyl iodide or ethyl bromide are commonly used. Ensure the quality and reactivity of your alkylating agent.
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Side reactions: Over-alkylation to form a sulfide is a possible side reaction.[1] Using a stoichiometric amount of the ethylating agent can help minimize this.
Q3: My purified product shows unexpected peaks in the 1H NMR spectrum. What could they be?
A3: Unexpected peaks could indicate the presence of isomers or impurities. During the S-alkylation of 1,2,4-triazoles, alkylation can sometimes occur on one of the nitrogen atoms of the triazole ring, leading to N-alkylated isomers in addition to the desired S-alkylated product.[2] Careful analysis of 1H and 13C NMR spectra, along with 2D NMR techniques like HMBC and HSQC, can help in identifying these isomeric byproducts. Purification by column chromatography is often necessary to separate these isomers.
Q4: Is this compound stable under acidic or basic conditions?
A4: The 1,2,4-triazole ring is generally aromatic and stable under many conditions.[3] However, strong acidic conditions might lead to hydrolysis, although this is not very common.[3] The ethylthio group could be susceptible to oxidation, especially if exposed to strong oxidizing agents or prolonged air exposure. It is advisable to store the compound under an inert atmosphere and protect it from strong acids and bases during experimental workups where possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Synthesis: Incomplete cyclization to the triazole-thiol intermediate | Insufficient heating or reaction time. | Monitor the reaction by TLC. If the starting thiosemicarbazide is still present, prolong the reaction time or cautiously increase the temperature. |
| Incorrect pH for cyclization. | The cyclization is typically base-catalyzed. Ensure the appropriate amount of base (e.g., KOH or NaOH) is used as per the protocol. | |
| Synthesis: Formation of multiple products during S-alkylation | Alkylation at nitrogen atoms of the triazole ring.[2] | Optimize reaction conditions (e.g., solvent, temperature, base) to favor S-alkylation. Purification by column chromatography is often required to isolate the desired isomer. |
| Over-alkylation of the thiol to form a sulfide.[1] | Use a controlled amount of the ethylating agent (close to 1 equivalent). | |
| Purification: Difficulty in crystallizing the final product | Presence of impurities or isomeric products. | Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) before attempting crystallization. |
| Product is an oil or low-melting solid. | If the product is not a crystalline solid at room temperature, purification by column chromatography followed by removal of solvent under high vacuum is the standard procedure. | |
| Characterization: Ambiguous spectroscopic data | Tautomerism of the triazole ring. | Be aware that 1,2,4-triazoles can exist in different tautomeric forms, which can affect their spectroscopic properties. Comparison with data from closely related and well-characterized compounds can be helpful. |
| Poor solubility for NMR. | Use a different deuterated solvent (e.g., DMSO-d6, Methanol-d4) or try to obtain spectra at an elevated temperature to improve solubility and resolution. For some poorly soluble compounds, 13C NMR may be difficult to obtain.[4] | |
| Handling & Storage: Product degradation over time | Oxidation of the ethylthio group. | Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. |
| Hydrolysis. | Avoid prolonged exposure to moisture and strong acidic or basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-1,2,4-triazole-3-thiol (Intermediate)
This protocol is adapted from general procedures for the synthesis of similar 1,2,4-triazole-3-thiols.[5][6][7]
-
Step 1: Formation of Potassium Dithiocarbazinate: To a stirred solution of potassium hydroxide in absolute ethanol, add carbon disulfide dropwise at a low temperature (0-5 °C). To this mixture, add hydrazine hydrate dropwise while maintaining the low temperature. Stir the reaction mixture for several hours.
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Step 2: Cyclization: After the formation of the potassium salt, add water to the reaction mixture and reflux for several hours until the evolution of hydrogen sulfide ceases (use appropriate safety precautions and a scrubber).
-
Step 3: Isolation: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to precipitate the 4-amino-1,2,4-triazole-3-thiol. Filter the solid, wash with cold water, and dry.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the S-alkylation of triazole thiols.
-
Step 1: Deprotonation: Suspend the 4-amino-1,2,4-triazole-3-thiol in a suitable solvent such as ethanol or DMF. Add a base (e.g., potassium carbonate or sodium ethoxide) and stir the mixture at room temperature for a short period to ensure complete deprotonation of the thiol.
-
Step 2: S-Alkylation: To the resulting mixture, add ethyl iodide or ethyl bromide dropwise. The reaction can be stirred at room temperature or gently heated to ensure completion. Monitor the reaction progress by TLC.
-
Step 3: Work-up and Purification: Once the reaction is complete, filter off any inorganic salts. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Analogous Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key 1H NMR Signals (δ, ppm) | Reference |
| 3-(Methylthio)-1H-1,2,4-triazol-5-amine | C3H6N4S | 130.17 | 130-133 | Data not readily available in provided search results. | [8][9] |
| 3-Ethyl-1H-1,2,4-triazol-5-amine | C4H8N4 | 112.13 | Not available | Data not readily available in provided search results. | [10] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C8H8N4S | 192.24 | Not specified | 13.75 (s, 1H, SH), 7.2-7.9 (m, 5H, Ar-H), 5.76 (s, 2H, NH2) | [6] |
Note: Specific spectroscopic data for the title compound was not found in the provided search results. The data for analogous compounds is presented for reference.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3-(Methylthio)-1,2,4-triazol-5-amine | C3H6N4S | CID 78471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
enhancing the stability of 3-(ethylthio)-1H-1,2,4-triazol-5-amine for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 3-(ethylthio)-1H-1,2,4-triazol-5-amine for long-term storage. The following information addresses potential issues, provides troubleshooting advice, and outlines experimental protocols to ensure the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, it is recommended to store the solid compound in a cool, dry, and dark environment.[1] Exposure to high temperatures, humidity, and light can accelerate degradation.[1] Ideal storage involves a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at refrigerated temperatures (+4°C).[1]
Q2: How stable is the 1,2,4-triazole ring to chemical degradation?
A2: The 1,2,4-triazole ring is generally stable and aromatic, making it resistant to cleavage under typical acidic and basic conditions.[1] However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, may lead to hydrolysis or rearrangement.[1] The specific substituents on the ring can influence its susceptibility to hydrolysis.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways are likely to involve the functional groups attached to the triazole ring. The ethylthio group is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone. The amino group and the triazole ring itself may be susceptible to photolytic and thermal degradation.
Q4: Can polymorphism affect the stability of 1,2,4-triazole derivatives?
A4: Yes, polymorphism, the existence of multiple crystalline forms, can significantly impact the stability of 1,2,4-triazole derivatives.[2][3] Different polymorphic forms can have varying solubility, melting points, and stability profiles, which can affect the drug's efficacy and shelf-life.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., HPLC purity) | Degradation of the compound in solution. | Prepare fresh solutions for each experiment.If the compound is dissolved in a solvent like DMSO, be aware that DMSO is hygroscopic and absorbed moisture can lead to compound degradation or precipitation upon freezing.Protect solutions from light, especially if photolability is suspected.[1]Control the pH of the solution with an appropriate buffer system, as pH can influence hydrolytic stability. |
| Appearance of new peaks in chromatograms over time | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS to identify potential degradation products such as the sulfoxide or sulfone.Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradants. |
| Discoloration or change in physical appearance of the solid compound | Degradation due to improper storage. | Review storage conditions. Ensure the compound is protected from light, moisture, and high temperatures.[1]Store in a desiccator and consider flushing the container with an inert gas before sealing. |
| Reduced biological activity in assays | Degradation of the active compound. | Confirm the purity of the compound before use.Investigate the stability of the compound in the assay medium and under the assay conditions (temperature, light exposure). |
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under oxidative, hydrolytic, and photolytic stress.
Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[4][5]
Experimental Workflow
The following diagram outlines a general workflow for conducting forced degradation studies.
Hydrolytic Degradation
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Objective: To assess the stability of the compound in acidic and basic conditions.
-
Methodology:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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For acidic hydrolysis, add the stock solution to 0.1 M hydrochloric acid.
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For basic hydrolysis, add the stock solution to 0.1 M sodium hydroxide.
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Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
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Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples before analysis.
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Analyze the samples by a stability-indicating HPLC method.
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Oxidative Degradation
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Objective: To evaluate the susceptibility of the compound to oxidation, particularly at the ethylthio group.
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Methodology:
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Prepare a 1 mg/mL solution of the compound.
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Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.
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Keep the mixture at room temperature and protect it from light.
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Collect samples at different intervals.
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Analyze the samples by HPLC and LC-MS to identify oxidation products.
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Photolytic Degradation
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Objective: To determine the compound's sensitivity to light exposure.
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Methodology:
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Expose a solution of the compound (in a photostable, transparent container) and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Maintain a control sample in the dark at the same temperature.
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Analyze the exposed and control samples at appropriate time points.
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Thermal Degradation
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Objective: To assess the stability of the compound at elevated temperatures.
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Methodology:
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Place the solid compound in a controlled temperature chamber (e.g., 60°C, 80°C).
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If studying stability in solution, prepare a solution and place it in the temperature chamber.
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Analyze samples at various time points to determine the extent of degradation.
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Data Presentation
The following tables summarize recommended conditions for storage and forced degradation studies.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | +4°C or lower | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation. |
| Light | Protected from light (amber vials) | Prevents photolytic degradation.[1] |
| Humidity | Dry environment (desiccator) | Prevents hydrolysis.[1] |
Table 2: Summary of Forced Degradation Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at RT and 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH at RT and 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ at RT | Up to 24 hours |
| Photolysis | ICH Q1B compliant light source | Monitor until significant degradation |
| Thermal (Solid) | 60°C, 80°C | Up to 7 days |
| Thermal (Solution) | 60°C | Up to 24 hours |
References
- 1. benchchem.com [benchchem.com]
- 2. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 3. ijmtlm.org [ijmtlm.org]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for the Detection of 3-(ethylthio)-1H-1,2,4-triazol-5-amine Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine and its impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: Why am I observing poor peak shape (tailing or fronting) for the main analyte peak?
Answer:
Poor peak shape for polar, heterocyclic compounds like this compound is a common issue. Several factors could be contributing to this:
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Secondary Interactions: The amine and triazole functionalities can interact with residual silanols on the surface of C18 columns.
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Solution:
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Use a column with end-capping or a base-deactivated stationary phase.
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Adjust the mobile phase pH to suppress the ionization of the analyte. For an amine, a higher pH (e.g., pH 7-9) can sometimes improve peak shape, but column stability must be considered. Conversely, a low pH (e.g., pH 2.5-3.5) using an ion-pairing agent like trifluoroacetic acid (TFA) can also be effective.
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Increase the ionic strength of the mobile phase by adding a salt (e.g., 20-50 mM potassium phosphate) to mask silanol interactions.
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-
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Column Overload: Injecting too much sample can lead to peak fronting.
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Solution: Reduce the injection volume or dilute the sample.
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Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase.
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Question: I am not able to retain the analyte on my C18 column.
Answer:
This compound is a polar compound and may have limited retention on traditional reversed-phase columns.
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Solution:
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Increase Mobile Phase Polarity: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.
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Use an AQ-type C18 Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases.
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Consider Alternative Stationary Phases:
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Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can enhance the retention of polar analytes.
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HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: HILIC is an excellent alternative for retaining and separating very polar compounds. The mobile phase typically consists of a high percentage of organic solvent with a small amount of aqueous buffer.
-
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Question: I am seeing extraneous peaks (ghost peaks) in my chromatogram.
Answer:
Ghost peaks can arise from several sources:
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Contaminated Mobile Phase: Impurities in the solvents or buffer components can appear as peaks, especially in gradient elution.
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Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.
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Carryover from Previous Injections: The analyte or impurities from a previous run may be retained on the column or in the injection system.
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Solution: Implement a robust needle wash protocol. Include a strong solvent wash at the end of each gradient run to elute any strongly retained compounds.
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Sample Degradation: The analyte may be degrading in the autosampler.
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Solution: Use a cooled autosampler and analyze samples promptly after preparation.
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Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question: My analyte is not eluting from the GC column or is showing a very broad peak.
Answer:
The polarity and potential for thermal degradation of this compound can present challenges for GC analysis.
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Derivatization: The primary and secondary amine groups in the molecule can lead to strong interactions with the stationary phase and poor peak shape.
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Solution: Derivatize the sample to make the analyte more volatile and less polar. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
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Inlet Temperature: The inlet temperature may be too low for efficient volatilization or too high, causing degradation.
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Solution: Optimize the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it.
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Column Choice: A non-polar column may not be ideal for this analyte without derivatization.
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Solution: Consider a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) or a column specifically designed for the analysis of amines.
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Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be looking for in this compound?
A1: Based on common synthetic routes for similar 3-alkylthio-1,2,4-triazoles, potential impurities could include:
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Starting Materials: Unreacted starting materials such as thiosemicarbazide, ethyl isothiocyanate, or related precursors.
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Intermediates: Incomplete reaction products or stable intermediates from the cyclization process.
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By-products: Compounds formed from side reactions, such as the corresponding disulfide or oxidation of the thioether to a sulfoxide or sulfone.
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Isomers: Positional isomers formed during the synthesis.
Q2: What are the recommended starting conditions for an HPLC method for impurity profiling?
A2: A good starting point for an HPLC method would be:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 220 nm and 254 nm.
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Injection Volume: 10 µL.
This method should then be optimized based on the separation of the main peak and any observed impurities.
Q3: How can I confirm the identity of an unknown impurity peak?
A3: The most definitive way to identify an unknown impurity is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity, which can be used to determine its molecular weight. Further fragmentation of the ion (MS/MS) can provide structural information to help elucidate the impurity's structure.
Q4: What are the key validation parameters I need to consider for an impurity quantification method according to ICH Q2(R1)?
A4: The key validation parameters for an impurity quantification method include:
-
Specificity: The ability to detect the analyte and impurities in the presence of each other and any matrix components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte over a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables provide representative quantitative data that could be expected from a validated HPLC method for the analysis of this compound and its impurities. These values are illustrative and should be established for each specific method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Main Peak) | ≤ 2.0 |
| Theoretical Plates (Main Peak) | ≥ 2000 |
| Resolution (between main peak and closest impurity) | ≥ 1.5 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | LOQ to 120% of specification limit |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (%RSD) | ≤ 5.0% |
| Intermediate Precision (%RSD) | ≤ 10.0% |
| Limit of Detection (LOD) | ~0.01% of nominal concentration |
| Limit of Quantitation (LOQ) | ~0.03% of nominal concentration |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 50.0 mL with a 50:50 mixture of water and acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 230 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform six replicate injections of a standard solution to check for system suitability.
-
Inject the prepared sample solution.
-
Integrate all peaks and report the area percent of each impurity.
-
Protocol 2: GC-MS Method for Volatile Impurities (with Derivatization)
-
Derivatization and Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a GC vial.
-
Add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-550 m/z.
-
-
Analysis:
-
Inject a derivatized blank to check for reagent artifacts.
-
Inject the derivatized sample.
-
Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards if available.
-
Visualizations
Caption: General workflow for the analysis of this compound impurities.
Caption: Decision tree for troubleshooting common HPLC issues.
Validation & Comparative
validation of the biological activity of novel 3-(ethylthio)-1H-1,2,4-triazol-5-amine analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Efficacy of a Promising Class of Heterocyclic Compounds.
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide provides a comparative analysis of the biological activity of novel 3-(alkylthio)-1H-1,2,4-triazole analogs, with a focus on their antimicrobial and antifungal efficacy. The information presented herein is supported by experimental data from recent studies, offering a valuable resource for the development of new therapeutic agents.
Comparative Analysis of Antimicrobial and Antifungal Activity
A recent study on a series of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles has provided valuable insights into the structure-activity relationship (SAR) of these compounds. The length of the alkyl chain at the 5-thio position was found to significantly influence the antimicrobial and antifungal activity. The minimal inhibitory concentration (MIC) of these analogs was determined against a panel of pathogenic bacteria and fungi using the serial dilution method.[3]
| Compound ID | R (Alkyl Group) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| IIa | -CH₃ | 12.5 | 25 | 25 |
| IIb | -C₂H₅ | 12.5 | 25 | 25 |
| IIc | -C₃H₇ | 12.5 | 25 | 25 |
| IId | -C₄H₉ | 6.25 | 12.5 | 12.5 |
| IIe | -C₅H₁₁ | 6.25 | 12.5 | 12.5 |
| IIi | -C₁₀H₂₁ | 3.12 | 6.25 | 6.25 |
| Ciprofloxacin | (Standard) | 3.12 | 3.12 | - |
| Fluconazole | (Standard) | - | - | 6.25 |
Data summarized from a study on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles.[3]
The results indicate that increasing the length of the alkyl chain from methyl (IIa) to decyl (IIi) generally leads to enhanced antimicrobial and antifungal activity. Notably, the compound with a decyl group (IIi) exhibited the most potent activity against S. aureus, E. coli, and C. albicans, with MIC values comparable to the standard drugs ciprofloxacin and fluconazole.[3]
Potential Anticancer Activity
While the aforementioned study focused on antimicrobial and antifungal activities, the broader class of 1,2,4-triazole derivatives is well-documented for its anticancer potential.[1][2] Numerous studies have demonstrated the cytotoxic effects of various 1,2,4-triazole analogs against a range of human cancer cell lines.[4] The mechanism of action for their anticancer properties is often attributed to the inhibition of key enzymes or cellular processes involved in cancer cell proliferation and survival.[5] Further investigation into the anticancer activity of 3-(ethylthio)-1H-1,2,4-triazol-5-amine analogs is warranted to explore their full therapeutic potential.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of 3-(alkylthio)-1H-1,2,4-triazole analogs.
In Vitro Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.[3]
-
Preparation of Microbial Inoculum: Pure cultures of the test microorganisms are grown overnight in an appropriate broth medium. The turbidity of the bacterial and fungal suspensions is adjusted to match a 0.5 McFarland standard.
-
Preparation of Test Compounds: Stock solutions of the synthesized analogs are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compounds are then made in a liquid growth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions for the test microorganisms (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Broth Microdilution Workflow
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[4]
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
MTT Assay Workflow
Conclusion
The presented data highlights the promising potential of 3-(alkylthio)-1H-1,2,4-triazole analogs as a source of new antimicrobial and antifungal agents. The clear structure-activity relationship observed with the variation of the S-alkyl chain provides a strong rationale for the further design and optimization of these compounds. While their anticancer activity requires more direct investigation, the well-established anticancer properties of the broader 1,2,4-triazole class suggest that this is a promising avenue for future research. The detailed experimental protocols provided in this guide should facilitate the validation and further exploration of the biological activities of these and other novel heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. isres.org [isres.org]
- 3. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 5. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine and Related Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This guide provides a comparative analysis of the efficacy of 3-(ethylthio)-1H-1,2,4-triazol-5-amine and structurally related triazole-based compounds, focusing on their antimicrobial, antifungal, and anticancer properties. The information presented herein is curated from experimental data to support researchers in drug discovery and development.
Efficacy Against Microbial Pathogens
Derivatives of 5-amino-3-thio-1,2,4-triazole have demonstrated significant potential as antimicrobial agents. The introduction of an ethylthio group at the 3-position and an amino group at the 5-position of the 1,2,4-triazole ring has been a strategy to enhance biological activity.
Antibacterial Activity
The antibacterial efficacy of various S-substituted 3-mercapto-1,2,4-triazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these compounds. While specific data for this compound is limited in publicly available research, the following table summarizes the antibacterial activity of closely related 3-alkylthio-1,2,4-triazole derivatives.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 3-Alkylthio-1,2,4-triazole Derivatives
| Compound ID | R Group (at 3-thio position) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1a | Methyl | 62.5 | 125 | 125 | 125 | [1] |
| 1b | Ethyl | 62.5 | 125 | 62.5 | 125 | [1] |
| 1c | Propyl | 31.25 | 62.5 | 62.5 | 125 | [1] |
| 1d | Butyl | 31.25 | 62.5 | 125 | >125 | [1] |
| Ciprofloxacin (Standard) | - | 1.56 | 3.12 | 3.12 | 6.25 | [1] |
Note: The data presented is for 4-substituted-5-(pyridin-4-yl)-3-alkylthio-1,2,4-triazoles.
Antifungal Activity
Triazole compounds are well-established as antifungal agents. The mechanism of action for many antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. The following table compares the antifungal activity of various 3-thio-substituted 1,2,4-triazoles.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of 3-Thio-1,2,4-triazole Derivatives
| Compound ID | Substituent at 3-thio position | Candida albicans | Aspergillus niger | Reference |
| 2a | -H (Thiol) | >100 | >100 | [2] |
| 2b | -CH2-Aryl | 62.5 | 125 | [2] |
| 2c | -CH2-Aryl (with electron-withdrawing group) | 31.25 | 62.5 | [2] |
| Fluconazole (Standard) | - | 6.25 | 12.5 | [2] |
Note: The data is for a series of 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-[3][4][5]triazole-3-thiols and their derivatives.
Cytotoxic Efficacy Against Cancer Cell Lines
Recent research has explored the potential of 1,2,4-triazole derivatives as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic efficacy.
Table 3: Comparative Anticancer Activity (IC50 in µM) of 3-Benzylthio-1,2,4-triazole Derivatives
| Compound ID | Substituent on Benzyl Group | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| 3a | 4-Nitro | 0.8 | 1.2 | [6] |
| 3b | 4-Chloro | 2.5 | 3.1 | [6] |
| 3c | 4-Methoxy | 5.2 | 6.8 | [6] |
| Doxorubicin (Standard) | - | 0.5 | 0.9 | [6] |
Note: The data is for a series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathways
The anticancer activity of many triazole derivatives is linked to their ability to interfere with critical signaling pathways involved in cell survival and proliferation. One such target is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis.
Caption: Inhibition of Bcl-2 by triazole derivatives leading to apoptosis.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 3-(Alkylthio)-1H-1,2,4-triazol-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Modifications on this heterocyclic core have been a fertile ground for the development of novel drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(alkylthio)-1H-1,2,4-triazol-5-amine derivatives and their close analogs, with a focus on their antimicrobial and enzyme inhibitory activities. The information herein is collated from various studies to guide future drug design and development efforts.
Comparative Analysis of Antimicrobial Activity
| Compound ID | R Group (at C5) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | S. typhi (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |
| 4a | 4-Fluorophenyl | >100 | >100 | >100 | >100 | >100 | >100 | [3] |
| 4b | 4-Chlorophenyl | 50 | 50 | 100 | 100 | >100 | >100 | [3] |
| 4c | 4-Hydroxyphenyl | 16 | 20 | 50 | 50 | >100 | >100 | [3] |
| 4d | 4-Methoxyphenyl | 100 | 100 | >100 | >100 | >100 | >100 | [3] |
| 4e | 4-Bromophenyl | 25 | 31 | 25 | 31 | 24 | 32 | [3] |
| 4f | 4-Nitrophenyl | >100 | >100 | >100 | >100 | >100 | >100 | [3] |
| Standard | Ciprofloxacin | 12.5 | 12.5 | 12.5 | 12.5 | - | - | [3] |
| Standard | Fluconazole | - | - | - | - | 12.5 | 12.5 | [3] |
Key SAR Insights for Antimicrobial Activity:
-
Influence of C5-substituent: The nature of the substituent at the 5-position of the triazole ring significantly impacts antimicrobial activity.
-
Electron-withdrawing vs. Electron-donating groups: In the presented series, compounds with a halogen (chloro and bromo) at the para-position of the phenyl ring (4b and 4e) exhibited moderate to good activity.[3] The presence of a hydroxyl group (4c) also conferred good activity, particularly against Gram-positive bacteria.[3] In contrast, strongly electron-withdrawing (nitro, 4f) or electron-donating (methoxy, 4d) groups, as well as fluoro (4a) substitution, resulted in diminished or no activity.[3]
-
-
General Trend: For this series of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols, the antimicrobial potency appears to be influenced by a combination of electronic and steric factors of the C5 substituent.
Enzyme Inhibition Profile
Derivatives of 1,2,4-triazole are also known to be effective enzyme inhibitors. The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 1,2,4-triazole-bearing azinane analogues against acetylcholinesterase (AChE) and α-glucosidase, enzymes relevant to Alzheimer's disease and diabetes, respectively. While not the exact core structure, these compounds feature a 3-thioether linkage, providing valuable SAR data.
| Compound ID | R Group (on ethanamoyl thio side chain) | AChE (IC50, µM) | α-Glucosidase (IC50, µM) | Reference |
| 12a | Cyclohexyl | 1.83 ± 0.62 | 45.28 ± 1.34 | [4] |
| 12b | Phenyl | 0.81 ± 0.52 | 40.19 ± 1.12 | [4] |
| 12c | 2-Methylphenyl | 1.52 ± 0.58 | 42.83 ± 1.17 | [4] |
| 12d | 3-Methylphenyl | 0.73 ± 0.54 | 36.74 ± 1.24 | [4] |
| 12e | 4-Methylphenyl | 0.84 ± 0.55 | 39.46 ± 1.29 | [4] |
| 12m | 3,5-Dimethylphenyl | 0.038 ± 0.50 | 48.91 ± 1.41 | [4] |
| Standard | Galanthamine (for AChE) | 0.52 ± 0.01 | - | [4] |
| Standard | Acarbose (for α-Glucosidase) | - | 38.25 ± 0.12 | [4] |
Key SAR Insights for Enzyme Inhibition:
-
Aromatic vs. Aliphatic Substituents: The presence of an aromatic ring on the side chain generally leads to better AChE inhibition compared to a cyclohexyl group (compare 12b and 12a).[4]
-
Substitution Pattern on the Phenyl Ring: The position and number of methyl groups on the phenyl ring significantly influence AChE inhibitory activity. The 3,5-dimethylphenyl derivative (12m) was found to be the most potent inhibitor in this series.[4] For α-glucosidase inhibition, the 3-methylphenyl derivative (12d) showed the best activity.[4]
Experimental Protocols
General Procedure for the Synthesis of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols (4a-f)
Isonicotinic acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide to yield 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then converted to 4-amino-1,2,4-triazole by reaction with hydrazine hydrate. Finally, the target compounds are afforded by reacting the 4-amino-1,2,4-triazole with the respective aromatic aldehydes.[3]
General Procedure for the Synthesis of 1,2,4-Triazole Bearing Azinane Analogues (12a-o)
An azinane analogue is merged with 1,2,4-triazole to acquire a 3-mercapto-1,2,4-triazole intermediate. The target molecules are then synthesized through the reaction of this intermediate with N-alkyl/phenyl/aryl-2-bromo ethanamides as electrophiles.[4]
Antimicrobial Screening
The in vitro antibacterial and antifungal activities of compounds 4a-f were evaluated using the tube dilution method.[3] Serial dilutions of the test compounds were prepared in nutrient broth for bacteria and Sabouraud dextrose broth for fungi. The cultures were then incubated, and the MIC was determined as the lowest concentration of the compound that inhibited visible growth.
Enzyme Inhibition Assays
-
Acetylcholinesterase (AChE) Inhibition Assay: The AChE inhibitory activity of compounds 12a-o was determined spectrophotometrically using a modified method of Ellman et al. The assay measures the hydrolysis of acetylthiocholine iodide by AChE, and the inhibition is calculated by monitoring the color change.[4]
-
α-Glucosidase Inhibition Assay: The α-glucosidase inhibitory activity was evaluated by measuring the amount of p-nitrophenol produced from the hydrolysis of p-nitrophenyl-α-D-glucopyranoside. The absorbance was measured spectrophotometrically to determine the extent of inhibition.[4]
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study, from the initial synthesis of a compound library to the final analysis of biological data.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the general principle of enzyme inhibition, a common mechanism of action for 1,2,4-triazole derivatives.
Caption: Mechanism of enzyme inhibition by a 1,2,4-triazole derivative.
References
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the enzyme inhibitory potential of 3-(ethylthio)-1H-1,2,4-triazol-5-amine analogs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory potential of 3-(ethylthio)-1H-1,2,4-triazol-5-amine analogs and related 3-alkylthio-1,2,4-triazole derivatives. The information is compiled from various scientific studies to offer a comprehensive overview of their biological activities, supported by experimental data and detailed methodologies.
Data Presentation: Enzyme Inhibitory Activities
The following table summarizes the quantitative data on the enzyme inhibitory potential of various 3-alkylthio-1,2,4-triazole analogs against a range of enzymes. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.
| Compound ID | R Group (at position 3) | Target Enzyme | IC50 / Ki (µM) | Reference |
| Series 1: Urease Inhibitors (chiral 3-substituted-4-amino-5-thioxo-1H,4H-1,2,4-triazoles) | ||||
| 5b | Varied chiral substituents | Urease | 22.0 ± 0.5 | [1] |
| Standard | - | Urease | 21.0 ± 0.1 (Thiourea) | [1] |
| Series 2: Cyclooxygenase (COX) Inhibitors (3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles) | ||||
| 10d | Ethyl | COX-1 | 20.5 (nM) | [2] |
| 10d | Ethyl | COX-2 | 1.8 (nM) | [2] |
| Standard | - | COX-1 | 3.7 (nM) (Celecoxib) | [2] |
| Standard | - | COX-2 | 2.2 (nM) (Celecoxib) | [2] |
| Series 3: Bcl-2 Inhibitors (3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines) | ||||
| 6c | Benzyl (with nitro substitution) | Bcl-2 expressing cancer cell lines | Sub-micromolar | [3] |
| Series 4: Tankyrase and PI3K Inhibitors (1,2,4-triazolo-linked bis-indolyl conjugates) | ||||
| 15o | Varied bis-indolyl conjugates | HT-29 cancer cell line | 2.04 | [4] |
| 15r | Varied bis-indolyl conjugates | HT-29 cancer cell line | 0.85 | [4] |
| Standard | - | HT-29 cancer cell line | 5.31 (5-Fluorouracil) | [4] |
| Series 5: Antitubercular Agents (3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles) | ||||
| Multiple Compounds | Varied alkyl groups | Mycobacterium tuberculosis H37Ra (dormant) | 0.03 - 5.88 (µg/mL) | [5] |
| Multiple Compounds | Varied alkyl groups | Mycobacterium tuberculosis H37Ra (active) | 0.03 - 6.96 (µg/mL) | [5] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of the presented data.
Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase to p-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a standard inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the CA enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of p-NPA solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes.
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the ammonia produced from the hydrolysis of urea by urease.
Materials:
-
Jack bean Urease
-
Urea
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compounds and a standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of urease enzyme in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor.
-
In a 96-well plate, add 25 µL of the test compound solution and 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of urea solution to each well to start the reaction and incubate for another 30 minutes at 37°C.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 630 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Cyclooxygenase (COX) Inhibition Assay
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)
-
Tris-HCl buffer
-
Test compounds and a standard inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor.
-
In a 96-well plate, add the enzyme, buffer, and test compound.
-
Incubate at room temperature for 15 minutes.
-
Add TMPD and arachidonic acid to initiate the reaction.
-
Measure the absorbance at 590 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells.
Bcl-2 Inhibition Assay (Fluorescence Polarization)
This assay measures the disruption of the interaction between Bcl-2 and a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BIM BH3 peptide
-
Assay buffer
-
Test compounds
-
Black 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a black microplate, add the Bcl-2 protein, fluorescently labeled BIM BH3 peptide, and the test compound in the assay buffer.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization.
-
A decrease in fluorescence polarization indicates inhibition of the Bcl-2/BIM interaction.
Tankyrase Inhibition Assay (Colorimetric)
This assay measures the PARP (Poly(ADP-ribose) polymerase) activity of Tankyrase.
Materials:
-
Recombinant Tankyrase enzyme
-
Histone-coated plates
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Assay buffer
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Add test compounds and Tankyrase enzyme to the histone-coated wells.
-
Add biotinylated NAD+ to initiate the PARP reaction and incubate.
-
Wash the plate and add Streptavidin-HRP.
-
Wash the plate and add TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
A decrease in absorbance indicates inhibition of Tankyrase activity.
PI3K Inhibition Assay
This assay measures the kinase activity of PI3K by quantifying the amount of ADP produced.
Materials:
-
Recombinant PI3K enzyme
-
PIP2 (substrate)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a white microplate, add the PI3K enzyme, kinase assay buffer, and test compound.
-
Add a mixture of PIP2 and ATP to initiate the kinase reaction and incubate.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence.
-
A decrease in luminescence indicates inhibition of PI3K activity.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by some 1,2,4-triazole analogs.
Caption: Wnt/β-catenin signaling and Tankyrase inhibition.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and evaluation of this compound analogs as enzyme inhibitors.
Caption: General workflow for inhibitor development.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.ufop.br [repositorio.ufop.br]
- 4. benchchem.com [benchchem.com]
- 5. promega.es [promega.es]
A Comparative Guide to the Antifungal Properties of 3-(ethylthio)-1H-1,2,4-triazol-5-amine and Related Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative framework for evaluating the antifungal potential of 3-(ethylthio)-1H-1,2,4-triazol-5-amine. As of the compilation of this document, specific experimental data for this compound is not available in the cited literature. The data presented for comparative 1,2,4-triazole derivatives and established antifungal agents is intended to provide a benchmark for future experimental validation of the target compound.
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. 1,2,4-triazole derivatives have been a significant area of research due to their broad-spectrum antifungal activity.[1] This guide provides a cross-validation of the potential antifungal properties of this compound by comparing the performance of structurally related compounds with established antifungal drugs.
Triazole antifungals function by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to a fungistatic effect.[2]
Comparative Antifungal Activity
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC in µg/mL) of various 1,2,4-triazole derivatives and commonly used antifungal drugs against several pathogenic fungal strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[3]
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Selected Triazole Compounds
| Compound/Drug | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Candida krusei |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol | - | 25[1] | - | - |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 24[4] | 32[4] | - | - |
| Fluconazole | 0.125-4[3] | - | 0.25-16 | >64 (often resistant)[2] |
| Itraconazole | 0.03-1 | 0.125-2 | 0.06-1 | 0.125-4 |
| Voriconazole | 0.016-0.5[3] | 1.0[5] | 0.03-0.25 | 0.06-2 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
A standardized method for determining the in vitro antifungal susceptibility of yeasts is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[6]
Broth Microdilution Method for MIC Determination
-
Preparation of Antifungal Stock Solutions: The test compound (e.g., this compound) and reference drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.[7]
-
Preparation of Microdilution Plates: Serial two-fold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.[3] The final concentration range for fluconazole is typically 0.063-64 µg/ml, while for other triazoles like itraconazole and voriconazole, a range of 0.016-16 µg/ml is common.[3]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
Incubation: The inoculated microdilution plates are incubated at 35°C for 24 to 48 hours.[3]
-
Reading of Results: The MIC endpoint is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth in the drug-free control well.[3]
Visualizing Mechanisms and Workflows
Mechanism of Action of Triazole Antifungals
The following diagram illustrates the signaling pathway inhibited by triazole antifungal agents.
Caption: Inhibition of Lanosterol 14-alpha-demethylase by Triazoles.
Experimental Workflow for Antifungal Susceptibility Testing
The diagram below outlines a typical workflow for screening and evaluating the efficacy of new antifungal compounds.
Caption: A typical workflow for antifungal drug screening.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Antifungal activity of a new triazole, voriconazole (UK-109496), against clinical isolates of Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: 3-(ethylthio)-1H-1,2,4-triazol-5-amine as a Carbonic Anhydrase Inhibitor
A Comparative Analysis Against Known Inhibitors
This guide provides a comparative performance benchmark of the novel compound 3-(ethylthio)-1H-1,2,4-triazol-5-amine and its structural analogs against established carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[1][3] This document is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this compound as a carbonic anhydrase inhibitor.
Comparative Inhibitory Activity
The inhibitory potential of 1,2,4-triazole derivatives against various human carbonic anhydrase (hCA) isoforms is summarized below. While direct inhibitory data for this compound is not yet available in published literature, data for structurally related 1,2,4-triazole-thiols and other derivatives provide a valuable benchmark for its expected performance. The data is compared against the well-established clinical inhibitor, Acetazolamide.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Reference Inhibitor | ||||
| Acetazolamide | 278.8 | 293.4 | - | - |
| 1,2,4-Triazole Derivatives | ||||
| 4-Substituted Pyridine-3-Sulfonamides with 1,2,3-triazole | >10,000 | 271 - >10,000 | 137 - >10,000 | 91 - >10,000 |
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | 224 - 7544 | 2.2 - 7.7 | 5.4 - 811 | 3.4 - 239 |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | 316.7 - 533.1 | 412.5 - 624.6 | - | - |
| 1,3,4-Thiadiazole- and 1,2,4-Triazole-thiols | 97,000 - 548,000 | 7,900 - 618,000 | 9,300 - 772,000 | - |
Kᵢ (inhibition constant) values are presented. A lower Kᵢ value indicates a more potent inhibitor. Data is compiled from multiple studies for comparison.[2][4][5][6]
Experimental Protocols
The following is a generalized protocol for the in vitro determination of carbonic anhydrase inhibition, based on commonly cited methodologies.
Carbonic Anhydrase Inhibition Assay (Esterase Assay)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited by specific inhibitors.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
Inhibitor compounds (including this compound and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 400 nm
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Add 20 µL of the enzyme solution (at a final concentration of ~10 nM) to each well of a 96-well plate. Then, add 20 µL of various concentrations of the inhibitor solution. The plate is incubated for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 160 µL of the substrate solution (NPA at a final concentration of 1 mM) to each well.
-
Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over a period of 10-20 minutes at a constant temperature (e.g., 25°C). The formation of 4-nitrophenol, a yellow product, is monitored.
-
Data Analysis: Calculate the initial reaction rates (slopes of the absorbance vs. time curves). The percentage of inhibition for each inhibitor concentration is determined by comparing the rates of the inhibited reaction to the rate of the uninhibited control.
-
IC₅₀/Kᵢ Determination: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
Carbonic Anhydrase Catalytic Pathway
The following diagram illustrates the fundamental catalytic mechanism of carbonic anhydrase, which involves the hydration of carbon dioxide.
Caption: A simplified diagram of the carbonic anhydrase catalytic cycle.
Experimental Workflow for Inhibitor Screening
The diagram below outlines the key steps in the experimental workflow for screening and evaluating carbonic anhydrase inhibitors.
Caption: A flowchart illustrating the experimental workflow for carbonic anhydrase inhibitor screening.
References
- 1. Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a comprehensive comparative analysis of the molecular docking studies of 3-(ethylthio)-1H-1,2,4-triazol-5-amine and its structurally related analogs. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous antifungal, anticancer, and antimicrobial agents.[1] This report, intended for researchers, scientists, and drug development professionals, synthesizes data from various studies to offer insights into the structure-activity relationships and therapeutic potential of this class of compounds.
Performance Comparison: Binding Affinities Across Key Biological Targets
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a biological target. The binding energy, typically reported in kcal/mol, provides a quantitative measure of this interaction, with lower (more negative) values indicating a stronger binding affinity. The following tables summarize the docking performance of various 1,2,4-triazole derivatives against prominent anticancer and antifungal targets.
Table 1: Comparative Docking Scores Against Anticancer Targets
| Compound Class | Target Protein | Docking Score (kcal/mol) | Noteworthy Interactions |
| 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine Derivatives | c-Met Tyrosine Kinase | -3.058 to -4.131 | Hydrogen bonding with ASN 77 and LYS 34.[2] |
| 1,2,4-Triazole Derivatives | Aromatase | -9.04 to -9.96 | Coordination of triazole N4 with the heme iron of the enzyme.[3][4] |
| 1,2,4-Triazole Derivatives | Tubulin | -6.23 to -7.54 | Interactions within the colchicine binding site.[3][5] |
Table 2: Comparative Docking Scores Against Fungal and Mycobacterial Targets
| Compound Class | Target Protein | Docking Score (kcal/mol) | Noteworthy Interactions |
| Thiophene-containing 1,2,4-triazole Analogs | Fungal CYP51 (Y140F/H mutant) | Scores better than -10.461 | Stronger binding than the reference drug Itraconazole.[6] |
| 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles | Mycobacterium tuberculosis CYP121 | Strong correlation with IC50 values | Key interactions within the enzyme's active site.[7] |
Experimental Protocols
The successful application of molecular docking relies on a robust and well-defined experimental protocol. While specific parameters may vary between studies, the general workflow remains consistent.
A Generalized Molecular Docking Workflow
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). This structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 2D structures of the this compound and its analogs are drawn and converted into 3D structures. The energy of these structures is then minimized to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking algorithm, such as that implemented in AutoDock or Schrödinger's Glide, is used to explore the conformational space of the ligand within the protein's active site.[3][6] The algorithm calculates the binding energy for various poses.
-
Analysis: The resulting poses are analyzed based on their binding energies and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.
Caption: A standardized workflow for molecular docking studies.
Targeted Signaling Pathways
The therapeutic efficacy of 1,2,4-triazole derivatives often stems from their ability to modulate key signaling pathways involved in disease progression. For instance, in cancer, these compounds can inhibit receptor tyrosine kinases like c-Met, thereby disrupting downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the c-Met signaling pathway by a 1,2,4-triazole derivative.
References
- 1. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcrcps.com [ijcrcps.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis, antiproliferative, anti-tubulin activity, and docking study of new 1,2,4-triazoles as potential combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking studies of novel 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles derivatives targeting Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of 3-Aryl-5-(alkylthio)-1H-1,2,4-triazole Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of a promising class of antitubercular agents, comparing their performance in laboratory settings versus live models. This guide provides essential data and protocols for researchers in drug development.
The emergence of drug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. The 3-aryl-5-(alkylthio)-1H-1,2,4-triazole scaffold has been identified as a promising pharmacophore for the development of new antitubercular drugs. This guide provides a comparative evaluation of the in vitro and in vivo efficacy of a representative compound from this class, offering valuable insights for researchers and drug development professionals. Due to the limited availability of comprehensive in vivo efficacy data for 3-(ethylthio)-1H-1,2,4-triazol-5-amine, this guide focuses on a closely related and well-studied analogue with published comparative data.
Comparative Efficacy Data
The following table summarizes the in vitro and in vivo performance of a lead 3-aryl-5-(alkylthio)-1H-1,2,4-triazole derivative against Mycobacterium tuberculosis.
| Parameter | In Vitro Efficacy | In Vivo Evaluation |
| Compound | 3-Aryl-5-(alkylthio)-1H-1,2,4-triazole Derivative | 3-Aryl-5-(alkylthio)-1H-1,2,4-triazole Derivative |
| Assay Type | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Ra | Pharmacokinetic study in a murine model |
| Key Metric | IC50: 0.03-5.88 µg/mL for dormant stage; 0.03-6.96 µg/mL for active stage[1] | Acceptable safety index, in vivo stability, and bioavailability[1] |
| Endpoint | Inhibition of bacterial growth | Compound concentration in plasma over time |
It is important to note that while extensive in vitro data exists for this class of compounds, publicly available in vivo efficacy data primarily focuses on pharmacokinetic profiles rather than direct measures of therapeutic effect, such as reduction in bacterial load. The favorable pharmacokinetic properties, however, are a crucial prerequisite for potential in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This assay is a widely used method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Bacterial Culture : M. tuberculosis H37Ra is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to the mid-log phase.
-
Plate Preparation : 100 µL of the bacterial culture is added to each well of a 96-well microplate.
-
Compound Addition : The test compounds are serially diluted and added to the wells to achieve a range of final concentrations.
-
Incubation : The plates are sealed and incubated at 37°C for 5-7 days.
-
Alamar Blue Addition : 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plates are then incubated for an additional 24 hours.
-
Data Analysis : A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vivo Pharmacokinetic Study in a Murine Model
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism.
-
Animal Model : Typically, BALB/c mice are used for these studies.
-
Compound Administration : The test compound is administered to the mice, usually via oral gavage or intravenous injection, at a specific dose.
-
Sample Collection : Blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation : The blood samples are processed to separate the plasma.
-
Compound Quantification : The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Visualizing the Mechanism of Action
The antitubercular activity of this class of 1,2,4-triazole derivatives is believed to be mediated through the inhibition of a crucial enzyme in Mycobacterium tuberculosis, CYP121. This cytochrome P450 enzyme is essential for the viability of the bacterium. The following diagram illustrates the proposed mechanism of action.
References
Statistical Analysis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine and its Analogs: A Comparative Overview
A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific dose-response data and detailed mechanistic studies for 3-(ethylthio)-1H-1,2,4-triazol-5-amine. Research has more prominently focused on the synthesis and broad biological activities of the 1,2,4-triazole scaffold, a core component of many pharmacologically active agents. This guide, therefore, provides a comparative analysis based on available data for closely related analogs, primarily focusing on 3-(methylthio)-1H-1,2,4-triazol-5-amine and other substituted 1,2,4-triazole derivatives, to offer insights into their potential biological profiles.
Comparative Biological Activities of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutic agents. Derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antihistaminic properties. The nature and position of substituents on the triazole ring play a crucial role in determining the specific pharmacological effect.
Due to the absence of specific dose-response studies on this compound, a quantitative comparison with alternatives is not feasible at this time. However, a qualitative comparison of the biological activities of various 1,2,4-triazole derivatives is presented below.
Table 1: Overview of Investigated Biological Activities of Substituted 1,2,4-Triazole Derivatives
| Compound Class | Investigated Biological Activity | General Observations |
| 1,2,4-Triazolo[1,5-a]quinazolines | Antihistaminic, Antimicrobial, Anticancer, α-glucosidase inhibition | Potency is highly dependent on the substitution pattern on the quinazoline and triazole rings. Some derivatives show promising activity against various cancer cell lines and microbial strains. |
| 3-(substituted-thio)-1,2,4-triazoles | Antimicrobial, Anticancer | The thioether linkage at the 3-position is a common feature in many biologically active triazoles. The nature of the substituent on the sulfur atom significantly influences the activity. |
| 4-amino-1,2,4-triazole-5-thiones | Anti-inflammatory, Antioxidant | Schiff bases derived from this scaffold have shown notable anti-inflammatory and antioxidant potential. |
Experimental Protocols for Biological Evaluation
While specific protocols for this compound are not available, the following methodologies are commonly employed in the evaluation of related 1,2,4-triazole derivatives.
Antimicrobial Activity Assessment (Agar Well Diffusion Method)
-
Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a standardized concentration (e.g., 1 x 10⁸ CFU/mL).
-
Agar Plate Preparation: The standardized inoculum is uniformly spread onto the surface of a suitable agar medium (e.g., Nutrient Agar).
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compound: A defined volume of the test compound solution (at a specific concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured to determine the antimicrobial activity.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Potential Mechanistic Pathways of 1,2,4-Triazole Derivatives
The precise mechanism of action for this compound is not elucidated. However, based on the broader class of 1,2,4-triazole compounds, several potential pathways can be hypothesized. The following diagram illustrates a generalized workflow for investigating the biological activity of a novel 1,2,4-triazole derivative.
Caption: Workflow for the investigation of novel 1,2,4-triazole derivatives.
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a 1,2,4-triazole-based anticancer agent.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
comparison of synthetic routes for 3-(ethylthio)-1H-1,2,4-triazol-5-amine in terms of efficiency and cost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the production of 3-(ethylthio)-1H-1,2,4-triazol-5-amine, a valuable building block in medicinal chemistry. The comparison focuses on efficiency, cost-effectiveness, and procedural complexity, supported by experimental data from published literature.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The selection of an appropriate synthetic pathway is crucial for efficient and economical production. This guide evaluates two common routes, both proceeding through the formation of the pivotal intermediate, 5-amino-1H-1,2,4-triazole-3-thiol.
The overall synthetic strategy involves two main stages:
-
Formation of the 1,2,4-triazole-3-thiol core: This is achieved through two distinct methods, designated as Route A and Route B.
-
S-ethylation: The introduction of the ethylthio group onto the triazole core.
Safety Operating Guide
Navigating the Disposal of 3-(ethylthio)-1H-1,2,4-triazol-5-amine: A Guide to Safe Laboratory Practices
In the absence of specific data, the disposal procedures for structurally similar compounds, such as "3-Amino-5-methylthio-1H-1,2,4-triazole," serve as a primary reference point. The overarching principle is to treat the compound as hazardous waste and handle it accordingly.
Key Logistical and Safety Information for Disposal
All personnel handling this compound for disposal must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is advisable if there is a risk of dust or aerosol formation.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
The disposal process should be meticulously planned to prevent environmental contamination and ensure personnel safety.
Procedural Guidance for Disposal
The following steps, derived from best practices for similar chemical compounds, offer a procedural framework for the disposal of 3-(ethylthio)-1H-1,2,4-triazol-5-amine:
-
Waste Collection:
-
Collect waste material in a designated, clearly labeled, and sealed container.
-
Avoid mixing with other chemical waste unless compatibility is confirmed.
-
Solid waste should be swept up carefully to avoid dust formation.[1]
-
-
Container Labeling:
-
The waste container must be labeled with the full chemical name: "this compound."
-
Include appropriate hazard warnings. Based on similar compounds, this may include "Harmful if swallowed."
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[1][2]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
-
Contact your institution's EHS department to arrange for pickup and proper disposal.
-
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for disposal, specific temperature requirements for incineration) can be provided. The table below is therefore presented as a template to be populated once specific data is obtained from a qualified source.
| Parameter | Value | Source |
| Recommended Incineration Temperature | Data Not Available | Consult EHS |
| pH Range for Neutralization | Data Not Available | Consult EHS |
| Maximum Container Fill Volume | Follow institutional guidelines | Institutional SOPs |
| RCRA Waste Code (if applicable) | To be determined by chemical waste generator | 40 CFR 261.3 |
Experimental Protocols
Detailed experimental protocols for the disposal of this specific compound are not available. The general procedure outlined above should be adapted into a site-specific Standard Operating Procedure (SOP) in consultation with your EHS department.
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making process ensures that all safety and regulatory considerations are met.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general safety principles for similar chemical compounds and is not a substitute for a substance-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for guidance on the proper disposal of chemical waste.
References
Personal protective equipment for handling 3-(ethylthio)-1H-1,2,4-triazol-5-amine
This guide provides crucial safety and logistical information for handling 3-(ethylthio)-1H-1,2,4-triazol-5-amine in a laboratory setting. The following procedures are based on safety data for the closely related compound, 3-Amino-5-methylthio-1H-1,2,4-triazole, and should be adapted to your specific laboratory conditions and risk assessment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this chemical. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Standard/Specification |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Impervious clothing, such as a lab coat. | Select based on the concentration and amount of the dangerous substance. |
| Protective gloves (e.g., nitrile rubber). | Inspect gloves prior to use and use proper removal technique. | |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced. | Follow institutional respiratory protection program guidelines. |
Hazard Identification and First Aid
This chemical is considered hazardous and may be harmful if swallowed.[1] It can also cause skin and serious eye irritation.[2] In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor immediately.[1][3] Rinse the mouth with water.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water.[2][3] If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice.[2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Use only in a well-ventilated area or under a chemical fume hood.[3]
Storage:
-
Store away from heat, sparks, and open flames.[1]
-
Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these guidelines:
Spill Response:
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment.[1]
-
Avoid dust formation.[1]
-
Sweep up the spilled material and shovel it into a suitable container for disposal.[1]
-
Do not let the chemical enter the environment.[1]
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound in the laboratory.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
